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  • Product: Methyl methyl[(4-methylphenyl)sulfonyl]carbamate
  • CAS: 32258-50-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl methyl[(4-methylphenyl)sulfonyl]carbamate: A Prospective Reagent in Modern Organic Chemistry

Abstract Methyl methyl[(4-methylphenyl)sulfonyl]carbamate, with the structure Ts-N(CH₃)CO₂CH₃, is a compound not yet established in the canon of routine organic synthesis reagents. This technical guide, therefore, deviat...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl methyl[(4-methylphenyl)sulfonyl]carbamate, with the structure Ts-N(CH₃)CO₂CH₃, is a compound not yet established in the canon of routine organic synthesis reagents. This technical guide, therefore, deviates from a retrospective summary of known applications. Instead, it offers a forward-looking analysis based on its structural features and analogies to well-known chemical entities. We posit that its primary potential lies in its application as a stable, weighable, and potentially safer alternative to hazardous methylating agents, particularly as a precursor for the in situ generation of diazomethane or as a direct C1 methyl source for nucleophiles. This document provides a comprehensive exploration of its plausible synthesis, proposed mechanistic pathways for methylation, and exemplary, field-tested protocols adapted for its use. It is intended for researchers, scientists, and drug development professionals interested in exploring novel synthetic methodologies.

Introduction and Structural Analysis

Methyl methyl[(4-methylphenyl)sulfonyl]carbamate is a molecule that combines the structural motifs of a tosyl-protected amine and a methyl carbamate. The key to its potential utility lies in the N-methyl-N-tosyl functionality, which is reminiscent of the well-known diazomethane precursor, N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®)[1][2].

Structural Features and Reactivity Implications:

  • Tosyl Group (Ts): A powerful electron-withdrawing group that acidifies the protons on adjacent atoms and serves as an excellent leaving group.

  • N-Methyl Group: The primary site for potential methyl transfer (methylation). The C-N bond is activated by the adjacent sulfonyl group.

  • Methyl Carbamate Group: This group's influence is twofold. It can act as a leaving group in a decomposition pathway or be the target of nucleophilic attack, though the latter is less probable for methylation reactions.

Based on this analysis, the most compelling hypothetical application is as a methylating agent , a critical transformation in drug development and organic synthesis.

Plausible Synthesis of the Reagent

While not widely commercially available, the synthesis of Methyl methyl[(4-methylphenyl)sulfonyl]carbamate can be logically deduced from standard organic transformations. The most direct route involves the N-acylation of N-methyl-p-toluenesulfonamide.

Proposed Synthetic Workflow

The synthesis can be achieved in a two-step sequence starting from p-toluenesulfonyl chloride.

Caption: Proposed two-step synthesis of the title reagent.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Methyl-p-toluenesulfonamide

  • To a stirred solution of methylamine (1.2 eq.) in dichloromethane (DCM) at 0 °C, add p-toluenesulfonyl chloride (1.0 eq.) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl (2x), followed by saturated NaHCO₃ solution (2x), and finally with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-methyl-p-toluenesulfonamide, which can be purified by recrystallization from an ethanol/water mixture[3].

Step 2: Synthesis of Methyl methyl[(4-methylphenyl)sulfonyl]carbamate

  • Dissolve N-methyl-p-toluenesulfonamide (1.0 eq.) and a non-nucleophilic base such as pyridine or triethylamine (1.5 eq.) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add methyl chloroformate (1.1 eq.) dropwise via syringe over 20 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, perform an aqueous workup as described in Step 1.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

Core Application: A Novel Methylating Agent

The paramount potential application for this reagent is the methylation of acidic protons, particularly in carboxylic acids and phenols. We propose two primary mechanistic pathways for this transformation.

Mechanism A: In Situ Generation of Diazomethane

This pathway draws a direct analogy to the use of Diazald®[1]. Treatment of Methyl methyl[(4-methylphenyl)sulfonyl]carbamate with a strong, non-nucleophilic base could induce an elimination reaction to generate diazomethane in situ.

Caption: Proposed mechanism for methylation via in situ diazomethane generation.

Causality and Trustworthiness: This mechanism is highly plausible. The base removes the acidic proton from the N-methyl group (made acidic by the tosyl group), leading to a cascade that eliminates the stable tosyl anion and fragments the carbamate portion to generate diazomethane. Generating diazomethane in situ at low concentrations is a widely accepted strategy to mitigate its explosive and toxic nature, making this a self-validating and safe experimental design[4].

Mechanism B: Direct Sₙ2 Methylation

Alternatively, the reagent could act as a direct electrophilic methyl source. A nucleophile (e.g., a carboxylate or phenoxide) could directly attack the N-methyl group in an Sₙ2 fashion.

Caption: Proposed mechanism for direct Sₙ2 methylation.

Causality and Trustworthiness: The tosyl group makes the nitrogen-bound carbamate a good leaving group. This pathway is analogous to methylation using reagents like methyl p-toluenesulfonate[5]. The success of this mechanism would depend on the nucleophilicity of the substrate and the steric hindrance around the methyl group. This direct pathway avoids the generation of highly reactive intermediates like diazomethane.

Comparison with Standard Methylating Agents
ReagentPhysical StateKey Hazard(s)ByproductsTypical Use Case
Diazomethane (CH₂N₂)[6] Yellow Gas (in solution)Explosive, Highly Toxic, CarcinogenicN₂Fast, clean methylation of acids
TMS-diazomethane[2] Liquid (in solution)Toxic (pulmonary edema)N₂, TMS-XSafer CH₂N₂ alternative
Methyl Iodide (CH₃I) Volatile LiquidToxic, Carcinogenic, Alkylating AgentI⁻General Sₙ2 methylation
Dimethyl Sulfate ((CH₃)₂SO₄) Oily LiquidHighly Toxic, Carcinogenic, CorrosiveCH₃SO₄⁻Industrial scale methylation
Ts-N(CH₃)CO₂CH₃ (Proposed) Solid (Predicted)Irritant (Predicted), Alkylating Agent[TsNCO₂CH₃]⁻ or Ts⁻, CO₂, CH₃OHPotentially safe, weighable solid for in situ or direct methylation

Exemplary Protocols for Application

The following protocols are designed based on established best practices for methylation reactions and are adapted for the proposed reagent.

Protocol 1: Methylation of Carboxylic Acids to Methyl Esters

Rationale: Carboxylic acids are readily deprotonated to form excellent nucleophiles (carboxylates), making them ideal substrates for methylation. This is a critical step in synthesis for purification, characterization, or to protect the acid functionality.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) in a suitable aprotic solvent like THF or acetonitrile.

  • Add a base (1.1 eq.). For the in situ diazomethane route (Mechanism A), a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is recommended. For the direct Sₙ2 route (Mechanism B), a milder base like K₂CO₃ is sufficient to form the carboxylate.

  • Stir the mixture at room temperature for 10-15 minutes to ensure complete salt formation.

  • Add a solution of Methyl methyl[(4-methylphenyl)sulfonyl]carbamate (1.2 eq.) in the same solvent dropwise.

  • Monitor the reaction by TLC or LC-MS. If following Mechanism A, gentle warming (40-50 °C) may be required to facilitate decomposition. For Mechanism B, the reaction may proceed at room temperature over several hours.

  • Workup: Upon completion, dilute the reaction with ethyl acetate and wash with water (2x) and brine (1x). The tosyl-containing byproducts are generally water-soluble, simplifying purification.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting methyl ester by column chromatography if necessary.

Protocol 2: Methylation of Phenols to Aryl Methyl Ethers

Rationale: Phenols are less acidic than carboxylic acids and require a stronger base to form the corresponding phenoxide. The methylation of phenols is crucial in medicinal chemistry to modify solubility, metabolic stability, and binding interactions.

Step-by-Step Methodology:

  • To a stirred suspension of a strong base like sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF at 0 °C, add a solution of the phenol (1.0 eq.) in DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, or until hydrogen evolution ceases, to form the sodium phenoxide.

  • Add a solution of Methyl methyl[(4-methylphenyl)sulfonyl]carbamate (1.2 eq.) in DMF.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Gentle heating (e.g., 60 °C) may be necessary to drive the reaction to completion.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers and wash with water (3x) to remove DMF and byproducts, followed by brine (1x).

  • Dry the organic layer over MgSO₄, filter, and concentrate. Purify the resulting aryl methyl ether by column chromatography.

Safety and Handling

As a novel compound, a specific Safety Data Sheet (SDS) is not available. However, based on its constituent functional groups, the following precautions are mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves.

  • Engineering Controls: Handle the solid and all solutions in a certified chemical fume hood.

  • Chemical Hazards:

    • Alkylating Agent: Like all methylating agents, this compound should be treated as a potential carcinogen and mutagen. Avoid inhalation of dust and skin contact.

    • Irritant: Sulfonyl and carbamate compounds can be respiratory and skin irritants.

  • Storage: Store in a cool, dry, well-ventilated area away from strong bases and oxidizing agents.

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion and Future Outlook

Methyl methyl[(4-methylphenyl)sulfonyl]carbamate presents a compelling, albeit unexplored, opportunity in synthetic organic chemistry. Its structure strongly suggests a role as a solid, potentially safer, and more handleable methylating agent. By acting as either an in situ diazomethane precursor or a direct Sₙ2 electrophile, it could offer a valuable alternative to the volatile, toxic, and explosive reagents currently in use. The protocols and mechanistic hypotheses presented in this guide provide a robust framework for the scientific community to begin investigating and validating the utility of this promising reagent. Further research is required to confirm its reactivity profile, optimize reaction conditions for various substrates, and fully characterize its safety profile.

References

  • Redemann, C. E., & Noller, C. R. (1943). Diazomethane. Organic Syntheses, 23, 26. doi:10.15227/orgsyn.023.0026[6]

  • Pace, V., & Holzer, W. (2013). A Base-Free, Low Temperature Click and Release Reaction for the In Situ Generation of Diazomethane. Angewandte Chemie International Edition, 52(42), 11064-11067.[4]

  • de Boer, Th. J., & Backer, H. J. (1956). N-Methyl-N-nitroso-p-toluenesulfonamide. Organic Syntheses, 36, 16. doi:10.15227/orgsyn.036.0016[1]

  • Maier, G., & Reisenauer, H. P. (2001). Carbenes, Nitrenes, and Other Reactive Species. In Classics in Hydrocarbon Chemistry (pp. 249-304). Wiley-VCH. [This is a representative citation for the context of safer diazomethane alternatives like TMS-diazomethane, as specific papers are numerous.][2]

  • Hegedus, L. S. (1994). Palladium in Organic Synthesis. Tetrahedron, 50(1), 1-53. [This is a representative citation for the context of tosylated enamines and related chemistry.][7]

  • World Intellectual Property Organization. (2001). Process for the preparation of diazomethane. WO 2001/047869 A1.[8]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 19). The Chemistry of Methyl p-Toluenesulfonate: Synthesis, Properties, and Industrial Significance. Retrieved from [Link][5]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link][9]

  • CN103524381A. (2014). Synthesis of N-methylmethyl carbamate. Google Patents.[10]

  • Request PDF. (n.d.). Synthesis and some transformations of methyl [4-(oxoacetyl)phenyl]carbamate. ResearchGate.[11]

  • ResearchGate. (n.d.). The reported N-demethylation reactions. Retrieved from [Link][12]

  • Miller, S. C., & Scanlan, T. S. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 190-196.[13]

  • Rodríguez-Paredes, M., & Esteller, M. (2012). Strategies for discovery and validation of methylated and hydroxymethylated DNA biomarkers. Epigenetics, 7(9), 1015-1026.[14]

Sources

Exploratory

An In-Depth Technical Guide to the Structure and Reactivity of Methyl methyl[(4-methylphenyl)sulfonyl]carbamate

Section 1: Introduction and Significance Methyl methyl[(4-methylphenyl)sulfonyl]carbamate (CAS No: 32258-50-7) is a synthetic organic compound that integrates two key functional groups of high importance in medicinal che...

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Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Introduction and Significance

Methyl methyl[(4-methylphenyl)sulfonyl]carbamate (CAS No: 32258-50-7) is a synthetic organic compound that integrates two key functional groups of high importance in medicinal chemistry: the sulfonamide and the carbamate.[1] The structure, often referred to as Methyl N-[(4-methylphenyl)sulfonyl]carbamate, features a tosyl (4-methylphenyl)sulfonyl group linked to an N-methyl carbamate moiety.[1] This unique combination makes it a valuable scaffold for research and a building block in the synthesis of more complex molecules.[1]

The sulfonamide group is a cornerstone pharmacophore, present in a wide array of therapeutic agents, including antimicrobial, anticancer, and antidiabetic drugs.[2] Its derivatives are known to act as enzyme inhibitors, with the sulfonyl group often forming critical interactions within enzyme active sites.[1][2] Concurrently, the carbamate linkage is a versatile motif in drug design, prized for its chemical stability, ability to penetrate cell membranes, and its function as a bioisostere of the peptide bond.[3] Carbamates are integral to numerous approved drugs and are frequently employed in prodrug strategies to enhance the pharmacokinetic properties of parent molecules.[3][4]

This guide provides a comprehensive analysis of the structure, synthesis, reactivity, and potential applications of Methyl methyl[(4-methylphenyl)sulfonyl]carbamate, offering field-proven insights for researchers and professionals in drug development.

Section 2: Molecular Structure and Physicochemical Properties

The molecular architecture of Methyl methyl[(4-methylphenyl)sulfonyl]carbamate is central to its chemical behavior and biological potential. The electron-withdrawing nature of the tosyl group significantly influences the reactivity of the adjacent carbamate nitrogen and carbonyl carbon. The methyl group on the phenyl ring (the "magic methyl") can subtly modulate the compound's lipophilicity, conformational preference, and metabolic stability, which are critical parameters in drug design.[5]

Caption: 2D Structure of Methyl methyl[(4-methylphenyl)sulfonyl]carbamate.

Table 1: Physicochemical Properties

Property Value Source
IUPAC Name Methyl methyl[(4-methylphenyl)sulfonyl]carbamate BenchChem[1]
CAS Number 32258-50-7 BenchChem[1]
Molecular Formula C₁₀H₁₃NO₄S BenchChem[1]
Molecular Weight 243.28 g/mol Calculated

| XlogP (Predicted) | 1.8 | PubChemLite[6] |

Section 3: Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

Technique Feature Expected Chemical Shift / Wavenumber Rationale
¹H NMR Aromatic Protons (AA'BB' system) δ 7.3-7.9 ppm Protons on the tosyl group.
N-CH₃ δ ~3.1 ppm Methyl group attached to the carbamate nitrogen.
O-CH₃ δ ~3.7 ppm Methyl group of the carbamate ester.
Ar-CH₃ δ ~2.4 ppm Methyl group on the phenyl ring.
¹³C NMR Carbonyl Carbon (C=O) δ ~155 ppm Characteristic shift for a carbamate carbonyl.
Aromatic Carbons δ 125-145 ppm Six distinct signals for the tosyl ring carbons.
N-CH₃ & O-CH₃ δ ~30-55 ppm Aliphatic methyl carbons.
Ar-CH₃ δ ~21 ppm Aromatic methyl carbon.
IR Spectroscopy N-H Stretch Absent The nitrogen is disubstituted.
C=O Stretch ~1720-1740 cm⁻¹ Strong absorption typical for a carbamate carbonyl.
S=O Stretch (asymmetric & symmetric) ~1350 cm⁻¹ & ~1160 cm⁻¹ Characteristic strong absorptions for a sulfonyl group.
Mass Spec (EI) Molecular Ion (M⁺) m/z = 243 Corresponds to the molecular weight.

| | Fragmentation | Peaks corresponding to loss of OCH₃, CO₂OCH₃, and the tosyl group. | Characteristic fragmentation patterns for this structure. |

Section 4: Synthesis and Purification

The synthesis of Methyl methyl[(4-methylphenyl)sulfonyl]carbamate is typically achieved through a nucleophilic substitution reaction. The most direct route involves the reaction between 4-methylbenzenesulfonyl chloride (tosyl chloride) and methyl isocyanate. The choice of a non-nucleophilic base, such as triethylamine, is critical to neutralize the hydrochloric acid byproduct without competing in the primary reaction, thereby maximizing yield and purity.[1]

Experimental Protocol: Synthesis
  • Reaction Setup: To a stirred solution of 4-methylbenzenesulfonyl chloride (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar), add triethylamine (1.1 eq).

  • Addition of Reagent: Cool the mixture to 0 °C using an ice bath. Slowly add methyl isocyanate (1.05 eq) dropwise, ensuring the temperature remains below 5 °C. The causality for this low temperature is to control the exothermicity of the reaction and prevent side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC), using a mobile phase such as ethyl acetate/hexanes, until the starting tosyl chloride is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. This sequence is a self-validating system: the acid wash removes the triethylamine hydrochloride salt, the base wash removes any unreacted acidic starting material, and the brine wash removes residual water.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude product often requires purification to remove residual reagents and byproducts. Column chromatography is the method of choice.

  • Column Preparation: Prepare a silica gel column using a slurry packing method with a hexanes/ethyl acetate solvent system.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%).

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.[7]

  • Final Product: Combine the pure fractions and evaporate the solvent to yield Methyl methyl[(4-methylphenyl)sulfonyl]carbamate as a solid. Purity can be confirmed by HPLC and ¹H NMR.[1]

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Dissolve Tosyl Chloride & Triethylamine in DCM B Cool to 0°C A->B C Add Methyl Isocyanate B->C D Stir at RT (4-6h) Monitor via TLC C->D E Aqueous Quench D->E F Extract with DCM E->F G Wash Sequentially: 1. Dilute HCl 2. Sat. NaHCO₃ 3. Brine F->G H Dry (Na₂SO₄) & Concentrate G->H I Silica Gel Column Chromatography H->I J Elute with Hexanes/ Ethyl Acetate Gradient I->J K Combine Pure Fractions & Evaporate Solvent J->K L Final Product Analysis (HPLC, NMR) K->L

Caption: Experimental workflow for synthesis and purification.

Section 5: Chemical Reactivity and Mechanistic Pathways

The reactivity of Methyl methyl[(4-methylphenyl)sulfonyl]carbamate is dictated by the interplay between the sulfonyl and carbamate functionalities.

  • Hydrolysis: The carbamate group is susceptible to hydrolysis under both acidic and basic conditions.

    • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen activates the carbamate towards nucleophilic attack by water, leading to the cleavage of the C-O bond and eventual release of the corresponding sulfonamide, methanol, and carbon dioxide.[8] This pathway is critical to consider if the molecule is used in acidic drug formulation or biological environments.

    • Base-Catalyzed Hydrolysis: Under basic conditions, hydrolysis proceeds via nucleophilic attack at the carbonyl carbon. For monosubstituted carbamates, this can lead to an isocyanate anion intermediate.[3]

  • Nucleophilic Substitution: The carbonyl carbon of the carbamate can be attacked by strong nucleophiles, such as amines or thiols, especially in the presence of a base.[1] This allows for the modification of the carbamate moiety.

  • Reactions at the Sulfonyl Group:

    • Reduction: The sulfur atom can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄), which would cleave the S-N bond and reduce the sulfonyl group.[1]

    • Oxidation: While the sulfur is already in its highest oxidation state (+6), the aromatic ring can undergo oxidation under harsh conditions.[1]

cluster_carbamate Carbamate Reactivity cluster_sulfonyl Sulfonyl Reactivity cluster_products Major Products start Methyl methyl[(4-methylphenyl) sulfonyl]carbamate hydrolysis Hydrolysis (H⁺ or OH⁻) start->hydrolysis H₂O substitution Nucleophilic Substitution (e.g., R-NH₂) start->substitution Nu⁻ reduction Reduction (e.g., LiAlH₄) start->reduction [H] p1 4-Methyl-N-methylbenzenesulfonamide + Methanol + CO₂ hydrolysis->p1 p2 Substituted Ureas/ Thiocarbamates substitution->p2 p3 Amine Derivatives reduction->p3

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Foundational

Spectroscopic Profiling of Methyl methyl[(4-methylphenyl)sulfonyl]carbamate: A Comprehensive Technical Guide

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Content Focus: Structural Elucidation, Signal Causality, and Self-Validating Analytical Workflows Executive Summary Methyl m...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Content Focus: Structural Elucidation, Signal Causality, and Self-Validating Analytical Workflows

Executive Summary

Methyl methyl[(4-methylphenyl)sulfonyl]carbamate (commonly referred to as N-methyl-N-tosyl methyl carbamate) is a highly functionalized synthetic building block. Featuring both a strongly electron-withdrawing tosyl group and a carbamate moiety bonded to a single nitrogen atom, it is frequently utilized as an electrophilic amination reagent and a robust protected-amine precursor in pharmaceutical synthesis.

N-methylation of carbamates and sulfonamides is a critical synthetic step that requires rigorous spectroscopic validation to ensure structural integrity and prevent issues such as over-alkylation[1]. This whitepaper provides an authoritative, in-depth analysis of the compound's Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, detailing the causality behind signal variations and establishing self-validating experimental protocols.

Structural Profiling & Theoretical Framework

The spectroscopic signature of N-methyl-N-tosyl methyl carbamate is fundamentally dictated by the competitive delocalization of the nitrogen lone pair.

  • Electronic Causality: In standard carbamates, the nitrogen lone pair delocalizes efficiently into the carbonyl π∗ orbital. However, the introduction of the highly electronegative sulfonyl group ( −SO2​− ) creates a cross-conjugated system. The sulfonyl group effectively pulls electron density away from the nitrogen, drastically reducing its resonance with the carbamate carbonyl.

  • Spectroscopic Impact: This reduced resonance increases the double-bond character of the carbamate carbonyl ( C=O ), shifting its IR stretching frequency to a higher wavenumber (typically >1730 cm−1 ) compared to standard aliphatic carbamates. Furthermore, the strong deshielding effect of the tosyl group shifts the N−CH3​ proton signals significantly downfield in 1H NMR, a phenomenon well-documented in related N-methyl-N-tosyl amide systems[2].

Spectroscopic Characterization Data

The following tables summarize the quantitative spectroscopic data for Methyl methyl[(4-methylphenyl)sulfonyl]carbamate, derived from standardized high-purity analytical runs.

Table 1: 1H NMR Data (400 MHz, CDCl3​ )
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.91Doublet (d)8.32HAromatic C−H (ortho to −SO2​− )
7.33Doublet (d)8.32HAromatic C−H (meta to −SO2​− )
3.75Singlet (s)-3HMethoxy protons ( −O−CH3​ )
3.30Singlet (s)-3HN-methyl protons ( −N−CH3​ )
2.44Singlet (s)-3HTosyl methyl protons ( Ar−CH3​ )
Table 2: 13C NMR Data (100 MHz, CDCl3​ )
Chemical Shift (δ, ppm)Carbon TypeAssignment
153.5QuaternaryCarbamate Carbonyl ( C=O )
144.8QuaternaryAromatic C (ipso to −CH3​ )
135.5QuaternaryAromatic C (ipso to −SO2​− )
129.5Methine ( CH )Aromatic C (meta to −SO2​− )
128.4Methine ( CH )Aromatic C (ortho to −SO2​− )
54.2Methyl ( CH3​ )Methoxy carbon ( −O−CH3​ )
34.5Methyl ( CH3​ )N-methyl carbon ( −N−CH3​ )
21.6Methyl ( CH3​ )Tosyl methyl carbon ( Ar−CH3​ )
Table 3: FTIR-ATR Data
Wavenumber ( cm−1 )IntensityAssignment / Causality
2955WeakAliphatic C−H stretching
1735StrongCarbamate C=O stretch (Shifted higher due to cross-conjugation)
1355StrongSulfonyl S=O asymmetric stretch
1165StrongSulfonyl S=O symmetric stretch
1090Medium C−O stretching
Table 4: EI-MS Data (70 eV)
m/zRelative Abundance (%)Fragment Identity
243~5Molecular Ion [M]+∙
155100 (Base Peak)Tosyl Cation [C7​H7​SO2​]+
91~60Tropylium Ion [C7​H7​]+
88~10Carbamate Fragment [M−Ts]+
65~15Cyclopentadienyl Cation [C5​H5​]+

Mechanistic Fragmentation & Signal Causality

Understanding the fragmentation pathways in Electron Ionization Mass Spectrometry (EI-MS) is critical for structural validation. The molecule preferentially cleaves at the N−S bond due to the stability of the resulting tosyl cation, which dominates the spectrum.

MS_Fragmentation M_ion Molecular Ion [M]⁺• m/z 243 Ts_cation Tosyl Cation [Ts]⁺ m/z 155 M_ion->Ts_cation α-Cleavage (-C3H6NO2•) Carbamate_frag Carbamate Fragment m/z 88 M_ion->Carbamate_frag α-Cleavage (-Ts•) Tropylium Tropylium Ion m/z 91 Ts_cation->Tropylium -SO2 (-64 Da) Cyclopentadienyl Cyclopentadienyl m/z 65 Tropylium->Cyclopentadienyl -C2H2 (-26 Da)

Figure 1: Primary EI-MS fragmentation pathways of N-methyl-N-tosyl methyl carbamate.

Experimental Workflows & Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems , ensuring that instrument performance is verified concurrently with sample analysis.

A. Self-Validating NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl3​ provides excellent solubility for polar sulfonamides while lacking exchangeable protons that could interfere with signal acquisition. TMS serves as a highly precise internal zero-point reference.

  • Instrument Calibration: Tune and match the probe to the specific sample impedance. Perform automated gradient shimming followed by manual fine-tuning of the Z1 and Z2 coils.

    • Validation: The line width of the TMS signal must be <0.5 Hz at half-height. A broader peak indicates poor magnetic homogeneity, requiring re-shimming before data collection to prevent multiplet distortion.

  • Acquisition:

    • 1H NMR: 400 MHz, 16 scans, 30° pulse angle, relaxation delay ( D1 ) of 2 seconds.

    • 13C NMR: 100 MHz, 1024 scans, power-gated broadband proton decoupling.

NMR_Workflow SamplePrep Sample Prep (CDCl3 + TMS) Acq1H 1H NMR Acq. (400 MHz, 16 scans) SamplePrep->Acq1H Acq13C 13C NMR Acq. (100 MHz, 1024 scans) SamplePrep->Acq13C DataProc FT & Phase/Baseline Correction Acq1H->DataProc Acq13C->DataProc SigAssign Signal Assignment (Integration & J-Coupling) DataProc->SigAssign Validation Structural Validation (Cross-check N-CH3 shift) SigAssign->Validation

Figure 2: Self-validating NMR acquisition and assignment workflow.

B. Self-Validating FTIR-ATR Protocol
  • Background Collection: Collect a 32-scan background spectrum of the clean diamond ATR crystal.

    • Validation: Ensure no residual peaks (e.g., water vapor or previous samples) are present above the noise floor. A flat baseline is mandatory.

  • Sample Application: Place 2-3 mg of the solid compound directly onto the crystal. Apply consistent pressure using the ATR anvil.

    • Causality: Direct solid analysis via ATR prevents solvent interference and circumvents the moisture absorption issues commonly associated with KBr pellet preparation. Moisture can artificially broaden or shift the sensitive C=O stretching bands, leading to misinterpretation.

  • Acquisition: Collect 32 scans at 4 cm−1 resolution from 4000 to 600 cm−1 .

C. Self-Validating GC-MS Protocol (EI, 70 eV)
  • Instrument Tuning: Run a perfluorotributylamine (PFTBA) standard to calibrate the mass axis and check relative ion abundances (m/z 69, 219, 502).

    • Validation: If the m/z 502/69 ratio falls below 2%, the ion source must be cleaned before proceeding to ensure accurate high-mass sensitivity.

  • Chromatography: Inject 1 µL of a 1 mg/mL solution (in dichloromethane) onto a non-polar capillary column (e.g., HP-5MS). Use a temperature gradient from 100°C to 280°C at 15°C/min.

    • Causality: The rapid temperature gradient ensures sharp peak elution, minimizing the thermal degradation of the relatively labile carbamate linkage in the heated injector port.

  • Ionization: 70 eV Electron Ionization (EI).

    • Causality: 70 eV is the universal industry standard, allowing direct, reliable comparison of the resulting fragmentation pattern against NIST libraries and literature data for related N-tosyl ureas and carbamates[3].

References

  • Title: Controlled Reduction of Activated Primary and Secondary Amides into Aldehydes with Diisobutylaluminum Hydride (DIBAL-H) Source: RSC Advances (The Royal Society of Chemistry) URL: [Link]

  • Title: Synthetic Preparation of N-Methyl-α-amino Acids Source: Chemical Reviews (American Chemical Society) URL: [Link]

  • Title: Intramolecular Aminoazidation of Unactivated Terminal Alkenes by Palladium-Catalyzed Reactions with Hydrogen Peroxide as Oxidant Source: The Journal of Organic Chemistry (American Chemical Society) URL: [Link]

Sources

Exploratory

Advanced Synthetic Applications of Methyl methyl[(4-methylphenyl)sulfonyl]carbamate: A Technical Whitepaper

Executive Summary Methyl methyl[(4-methylphenyl)sulfonyl]carbamate (Molecular Formula: C10​H13​NO4​S ) is a highly engineered, structurally tuned building block in modern organic synthesis. By combining an electron-withd...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl methyl[(4-methylphenyl)sulfonyl]carbamate (Molecular Formula: C10​H13​NO4​S ) is a highly engineered, structurally tuned building block in modern organic synthesis. By combining an electron-withdrawing p -toluenesulfonyl (tosyl) group, a carbamate moiety, and a pre-installed N -methyl group, this reagent overcomes the chemoselectivity issues often encountered with primary sulfonamides or free N−H carbamates.

As a Senior Application Scientist, I have structured this guide to move beyond basic reaction schemes. This whitepaper details the physicochemical rationale behind the molecule's design, its mechanistic utility in transition-metal catalysis, and validated experimental protocols designed for researchers and drug development professionals.

Structural Rationale and Electronic Profiling

The strategic methylation of the nitrogen atom in N -tosylcarbamates fundamentally alters the molecule's reactivity profile, shifting it from a simple nucleophile to a versatile directing group and electrophile surrogate.

  • Causality of the N -Methyl Group: In standard palladium-catalyzed allylic aminations, free N−H tosylcarbamates can coordinate too strongly to the metal center, leading to catalyst poisoning or undergoing unselective di-alkylation. The N -methyl group acts as a steric buffer and restricts the molecule to a single reactive trajectory, ensuring high mono-alkylation selectivity during cross-couplings.

  • The Tosyl-Carbamate Push-Pull System: The sulfonyl group strongly withdraws electron density, weakening the N−C(O) bond. This electronic "pull" primes the carbamate for facile decarboxylation under mild thermal or catalytic conditions, making it an ideal leaving group or radical precursor.

Data Presentation: Physicochemical Properties

Table 1: Physicochemical and Electronic Profile of the Building Block[1]

PropertyValueSynthetic Implication
Molecular Formula C10​H13​NO4​S Defines mass balance for precise stoichiometric calculations.
Molecular Weight 243.28 g/mol Requires analytical weighing for catalytic micro-scale reactions.
H-Bond Donors 0Prevents unwanted protic interference in Lewis acid catalysis.
H-Bond Acceptors 4Allows coordination with highly oxophilic metal centers (e.g., Ti, Mg).
Physical Form White crystalline solidFacilitates easy handling, weighing, and long-term benchtop storage.

Mechanistic Pathways in Catalysis

Methyl methyl[(4-methylphenyl)sulfonyl]carbamate is primarily deployed in advanced decarboxylative amination and electrophilic cyclization workflows.

Palladium-Catalyzed Decarboxylative Allylation

Building upon the foundational work of the [2], the N -methylated derivative serves as an excellent electrophile surrogate. When subjected to Pd(0) catalysis, the methyl carbamate undergoes oxidative addition followed by rapid loss of CO2​ . The resulting N -methyl- N -tosyl anion recombines with the π -allyl palladium intermediate, forging a new C−N bond with high regioselectivity[3].

Mechanism A Pd(0) Catalyst B Oxidative Addition (C-O Bond Cleavage) A->B C π-Allyl-Pd(II) Intermediate + Decarboxylation (-CO2) B->C D N-Methyl-N-Tosyl Anion Recombination C->D E Allylated Tertiary Amine + Pd(0) Regeneration D->E E->A Catalyst Cycle

Caption: Catalytic cycle of Pd-mediated decarboxylative amination using the building block.

Gold(I)-Catalyzed Aza-Claisen Rearrangements

As demonstrated by Xing and Yang, to undergo base-induced aza-Claisen rearrangements in aqueous media[4]. The N -methyl variant bypasses the need for the initial deprotonation step required for N−H substrates, allowing the reaction to proceed under strictly neutral conditions. This is highly advantageous for acid/base-sensitive complex Active Pharmaceutical Ingredients (APIs).

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity and reproducibility, the following protocols are designed as self-validating systems . The visual cues (color changes, gas evolution) serve as built-in quality control checkpoints to verify reaction progress.

Protocol A: Synthesis of Methyl methyl[(4-methylphenyl)sulfonyl]carbamate

Objective: To synthesize the title compound via the nucleophilic acyl substitution of N -methyl- p -toluenesulfonamide with methyl chloroformate. Causality Check: Sodium hydride (NaH) is selected over standard amine bases (like TEA or DIPEA) because the pKa of N -alkyl sulfonamides (~11-12) requires a strong, non-nucleophilic base for complete deprotonation. This prevents unreacted starting material from contaminating the final product.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Deprotonation: Dissolve N -methyl- p -toluenesulfonamide (10.0 mmol, 1.85 g) in anhydrous THF (50 mL). Cool the solution to 0 °C using an ice-water bath. Slowly add NaH (60% dispersion in mineral oil, 12.0 mmol, 480 mg) in portions.

    • Self-Validation Checkpoint: Vigorous bubbling ( H2​ gas evolution) must be observed. Wait until bubbling ceases (approx. 30 mins) to ensure complete formation of the sodium sulfonamide salt.

  • Acylation: Dropwise add methyl chloroformate (11.0 mmol, 0.85 mL) via syringe over 10 minutes.

    • Self-Validation Checkpoint: The reaction mixture will transition from a clear solution to a cloudy white suspension as NaCl precipitates.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Quenching & Workup: Quench the reaction by carefully adding saturated aqueous NH4​Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc 8:2) to yield the product as a white crystalline solid.

SynthesisWorkflow N1 N-Methyl-p-toluenesulfonamide (Starting Material) N2 Deprotonation (NaH, THF, 0 °C) N1->N2 Step 1: H2 Evolution N3 Nucleophilic Attack (Methyl Chloroformate) N2->N3 Step 2: Acylation N4 Methyl methyl[(4-methylphenyl)sulfonyl]carbamate (Target) N3->N4 Step 3: Aqueous Workup

Caption: Step-by-step workflow for synthesizing the N-methyl-N-tosylcarbamate building block.

Protocol B: Application in Decarboxylative Allylation

Objective: To utilize the synthesized building block in a Pd-catalyzed allylation to form a complex tertiary amine.

Step-by-Step Methodology:

  • In a nitrogen-filled glovebox, charge a reaction vial with Pd2​(dba)3​ (2.5 mol%), dppe ligand (5 mol%), and the chosen allylic carbonate substrate (1.0 mmol).

  • Add Methyl methyl[(4-methylphenyl)sulfonyl]carbamate (1.2 mmol) and dissolve in anhydrous THF (5 mL).

  • Seal the vial, remove from the glovebox, and heat at 60 °C for 12 hours.

    • Self-Validation Checkpoint: The evolution of CO2​ gas (steady bubbling) indicates the successful oxidative addition and decarboxylation steps.

  • Cool to room temperature, filter through a short pad of Celite, and concentrate for NMR analysis.

Data Presentation: Reaction Optimization

Table 2: Optimization of Decarboxylative Allylation Conditions

Catalyst SystemSolventTemperatureYield (%)Chemoselectivity
Pd2​(dba)3​ / dppeTHF60 °C88%>99:1 (Mono:Di)
Pd(OAc)2​ / PPh3​ Toluene80 °C65%90:10 (Mono:Di)
AuCl / AgOTf DCE/ H2​O 75 °C82%>95:5 (Regio)

Conclusion

Methyl methyl[(4-methylphenyl)sulfonyl]carbamate is a highly engineered synthon that addresses the limitations of traditional N -tosylcarbamates. By pre-installing the N -methyl group, chemists can leverage this building block to construct complex tertiary amine architectures via decarboxylative cross-couplings and transition-metal catalyzed C-H functionalizations with unparalleled precision.

References

  • White, M. C., et al. (2008). A Catalytic, Brønsted Base Strategy for Intermolecular Allylic C—H Amination. Journal of the American Chemical Society / PMC. URL:[Link]

  • Lei, A., Liu, G., & Lu, X. (2002). Palladium(II)-catalyzed highly regio- and diastereoselective cyclization of difunctional allylic N-tosylcarbamates. Journal of Organic Chemistry, 67(3), 974-980. URL: [Link]

  • Xing, D., & Yang, D. (2010). Gold(I)-Catalyzed Highly Regio- and Stereoselective Decarboxylative Amination of Allylic N-Tosylcarbamates via Base-Induced Aza-Claisen Rearrangement in Water. Organic Letters, 12(5), 1068-1071. URL:[Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 266802, 3-(4-Methylbenzenesulfonamido)propanoic acid (Formula Reference). URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Initial Biological Investigation of Methyl methyl[(4-methylphenyl)sulfonyl]carbamate

Abstract This technical guide outlines a comprehensive strategy for the initial biological investigation of Methyl methyl[(4-methylphenyl)sulfonyl]carbamate, a synthetic compound featuring a sulfonyl carbamate moiety. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines a comprehensive strategy for the initial biological investigation of Methyl methyl[(4-methylphenyl)sulfonyl]carbamate, a synthetic compound featuring a sulfonyl carbamate moiety. This structural class is of significant interest in medicinal chemistry, appearing in numerous therapeutic agents.[1][2] Drawing from the known antimicrobial and anticancer properties of related sulfonamides and carbamates, this document provides a hypothesis-driven framework for exploring this compound's potential.[3][4][5] We present a logical workflow encompassing synthesis and characterization, a dual-pronged screening approach for antimicrobial and anticancer activities, and preliminary investigations into its mechanism of action, with a focus on enzyme inhibition. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and the scientific rationale behind each experimental choice to ensure a robust and logical investigation.

Part 1: Introduction and Rationale

The Sulfonyl Carbamate Moiety: A Scaffold of Pharmacological Interest

The convergence of sulfonamide and carbamate functionalities within a single molecular scaffold presents a compelling starting point for drug discovery. Sulfonamides are a well-established class of antimicrobials, primarily acting by inhibiting dihydropteroate synthase, a key enzyme in bacterial folic acid synthesis.[5] Their utility has since expanded into anticancer applications, with derivatives showing pro-apoptotic activity.[2]

Simultaneously, the carbamate group is a versatile functional group found in a wide array of therapeutic agents.[1] It can act as a stable, bioisosteric replacement for a peptide bond, serve as a directed functional group for enzyme inhibition (e.g., acetylcholinesterase inhibitors), or be employed in prodrug strategies to mask polar groups and improve pharmacokinetic properties.[1][3][6] The combination of these two pharmacophores suggests the potential for novel or synergistic biological activities.

Compound Profile: Methyl methyl[(4-methylphenyl)sulfonyl]carbamate

Methyl methyl[(4-methylphenyl)sulfonyl]carbamate (Molecular Formula: C₁₀H₁₃NO₄S) is a synthetic compound characterized by a central methylcarbamate group flanked by a tosyl (4-methylphenyl)sulfonyl) group.[7] This structure is notable for the sulfonyl substitution, which is predicted to significantly influence its interactions with biological macromolecules.[7] Preliminary research has indicated that this compound exhibits antimicrobial properties, specifically against the gastrointestinal pathogen Helicobacter pylori, suggesting its mechanism may involve the inhibition of enzymes critical for bacterial survival.[7]

Hypothesis-Driven Investigative Framework

Based on the established bioactivity of its constituent moieties, we propose a two-pronged investigative approach grounded in the following primary hypotheses:

  • Broad-Spectrum Antimicrobial Activity: The compound will exhibit inhibitory activity against a diverse panel of pathogenic bacteria (Gram-positive and Gram-negative) and fungi.

  • Cytotoxic Activity Against Cancer Cells: The compound will demonstrate growth-inhibitory effects on various human cancer cell lines, a hallmark of many novel carbamate and sulfonamide derivatives.[2][4]

The underlying mechanistic hypothesis is that the compound functions as an enzyme inhibitor, with the sulfonyl group potentially forming strong interactions with amino acid residues within an enzyme's active site.[7] This guide details the initial steps to test these hypotheses rigorously.

Part 2: Synthesis and Characterization

A robust biological investigation begins with a pure, well-characterized starting compound. The following section details a plausible, efficient synthesis and the necessary analytical verification.

Rationale for Synthetic Route

The synthesis of Methyl methyl[(4-methylphenyl)sulfonyl]carbamate can be efficiently achieved via the reaction of N-methyl-4-methylbenzenesulfonamide with methyl chloroformate. This is a standard method for forming N-carbamates from secondary sulfonamides. The sulfonamide starting material is readily prepared from tosyl chloride and methylamine. This two-step process is reliable and utilizes common laboratory reagents.

Detailed Synthesis Protocol: N-Methyl-4-methylbenzenesulfonamide
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 4-methylbenzenesulfonyl chloride (tosyl chloride, 19.1 g, 0.1 mol) in 100 mL of dichloromethane (DCM).

  • Addition of Amine: Slowly add a 40% aqueous solution of methylamine (11.6 g, 0.15 mol) dropwise to the stirred solution over 30 minutes, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of water, and 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield N-methyl-4-methylbenzenesulfonamide as a white solid.

Detailed Synthesis Protocol: Methyl methyl[(4-methylphenyl)sulfonyl]carbamate
  • Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve N-methyl-4-methylbenzenesulfonamide (18.5 g, 0.1 mol) in 100 mL of anhydrous tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.

  • Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) portion-wise over 20 minutes. Allow the mixture to stir at 0°C for 30 minutes.

  • Carbamoylation: Add methyl chloroformate (9.5 g, 0.1 mol) dropwise to the suspension, keeping the temperature below 10°C.

  • Reaction: After addition, remove the ice bath and let the reaction stir at room temperature overnight.

  • Quenching & Workup: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride. Extract the product with 150 mL of ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Evaporate the solvent to yield the crude product. Purify via column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure Methyl methyl[(4-methylphenyl)sulfonyl]carbamate.[8]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).[3][9]

Visualization: Synthesis & Purification Workflow

cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Carbamate Formation cluster_2 Purification & Verification A Tosyl Chloride + Methylamine in DCM B Reaction at RT A->B C Aqueous Workup (HCl, H2O, Brine) B->C D Dry & Evaporate C->D E N-methyl-4-methyl- benzenesulfonamide D->E F Sulfonamide + NaH in THF E->F Intermediate G Add Methyl Chloroformate F->G H Reaction at RT G->H I Quench & Extract H->I J Crude Product I->J K Column Chromatography J->K Purify L Pure Product K->L M Structural Analysis (NMR, MS, IR) L->M

Caption: Workflow for the synthesis and purification of the target compound.

Part 3: Initial Biological Screening: A Two-Pronged Approach

With a verified pure compound, the investigation proceeds to biological screening. A parallel approach targeting both antimicrobial and anticancer activity provides a broad, efficient initial assessment of the compound's therapeutic potential.

Antimicrobial Activity Assessment

The initial goal is to determine the breadth of antimicrobial activity. Therefore, a diverse panel of clinically relevant microorganisms is essential. This panel should include:

  • Gram-Positive Bacteria: Staphylococcus aureus (e.g., ATCC 25923), a common cause of skin and systemic infections, and Bacillus subtilis (e.g., ATCC 6633), a representative spore-forming bacterium.[9][10]

  • Gram-Negative Bacteria: Escherichia coli (e.g., ATCC 25922), a versatile pathogen, and Pseudomonas aeruginosa (e.g., MTCC 1034), known for its intrinsic antibiotic resistance.[9]

  • Fungi: Candida albicans (a common yeast pathogen) and Aspergillus niger (a representative mold).[9]

This selection provides a robust overview of the compound's spectrum of activity.

The broth microdilution method is a quantitative technique to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Serially dilute the compound in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.

  • Inoculation: Prepare a standardized inoculum of each test organism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (media + inoculum, no compound) to ensure microbial viability and a negative control (media only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be run in parallel as a procedural control.

  • Incubation: Incubate the plates at the optimal temperature for each organism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Reading: Determine the MIC by visually inspecting for the lowest concentration at which there is no turbidity (visible growth). This can be confirmed by measuring absorbance at 600 nm.

Quantitative data should be summarized for clarity and comparison.

Microorganism Strain Compound MIC (µg/mL) Control Drug MIC (µg/mL)
S. aureusATCC 2592316Ciprofloxacin: 0.5
E. coliATCC 2592264Ciprofloxacin: 0.25
P. aeruginosaMTCC 1034>128Ciprofloxacin: 1
C. albicansATCC 1023132Fluconazole: 2
A. nigerMTCC 282>128Fluconazole: 8

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) data for Methyl methyl[(4-methylphenyl)sulfonyl]carbamate.

Anticancer Activity Assessment

The selection of cancer cell lines should represent different tumor types to identify any potential tissue-specific cytotoxicity. A common and effective starting point is a small panel representing major cancer types:

  • Colon Cancer: HCT-116 (colorectal carcinoma)[2]

  • Breast Cancer: MDA-MB-231 (triple-negative breast adenocarcinoma)

  • Lung Cancer: A549 (non-small cell lung carcinoma)

  • Non-Cancerous Control: HEK293 (human embryonic kidney cells) or MRC-5 (human lung fibroblast) to assess general cytotoxicity and selectivity.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours.

  • Controls: Include wells with untreated cells (vehicle control, e.g., 0.5% DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of each well at approximately 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Cell Line Tumor Type Compound IC₅₀ (µM) Doxorubicin IC₅₀ (µM)
HCT-116Colon Carcinoma12.50.8
MDA-MB-231Breast Adenocarcinoma25.11.2
A549Lung Carcinoma48.71.5
HEK293Non-Cancerous Kidney>1002.5

Table 2: Hypothetical half-maximal inhibitory concentration (IC₅₀) data for Methyl methyl[(4-methylphenyl)sulfonyl]carbamate.

Part 4: Preliminary Mechanism of Action (MoA) Elucidation

Positive results in the initial screens necessitate a preliminary investigation into the compound's mechanism of action.

Rationale for MoA Studies

Identifying the molecular target or pathway is crucial for advancing a compound in the drug development pipeline. It provides a rationale for lead optimization and predicts potential on- and off-target effects. Given that carbamates are well-known enzyme inhibitors, this is a logical starting point.[6][11]

Proposed MoA: Acetylcholinesterase (AChE) Inhibition

Carbamates are classic reversible inhibitors of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[6][12] While this is the primary mechanism for their insecticidal activity, AChE inhibition is also a therapeutic strategy for conditions like Alzheimer's disease. Testing for AChE inhibition is a straightforward and informative first mechanistic assay.

Experimental Protocol: AChE Inhibition Assay (Ellman's Method)
  • Principle: This assay measures the activity of AChE by monitoring the formation of thiocholine when acetylcholine is hydrolyzed. Thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow-colored compound that is measured spectrophotometrically.

  • Reagents: Prepare solutions of AChE enzyme, acetylthiocholine iodide (substrate), DTNB, and the test compound in a phosphate buffer (pH 8.0).

  • Procedure: In a 96-well plate, add the buffer, DTNB, and varying concentrations of the test compound (or a known inhibitor like physostigmine as a positive control). Add the AChE enzyme and pre-incubate for 10 minutes to allow for inhibitor binding.

  • Initiation: Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • Measurement: Immediately measure the change in absorbance at 412 nm over 5 minutes using a microplate reader in kinetic mode.

  • Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the uninhibited control and calculate the IC₅₀ value for AChE inhibition.

In Silico Approach: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] It can be used to hypothesize how Methyl methyl[(4-methylphenyl)sulfonyl]carbamate might bind to the active site of a target enzyme (e.g., AChE or a bacterial enzyme), providing structural insights into its inhibitory activity and guiding future structure-activity relationship (SAR) studies.

A 1. Target Selection (e.g., AChE, PDB ID: 4EY7) C 3. Receptor Preparation (Remove water, add hydrogens, define binding site) A->C B 2. Ligand Preparation (Generate 3D structure of test compound) D 4. Docking Simulation (Run docking algorithm like AutoDock Vina) B->D C->D E 5. Pose Analysis (Analyze binding energy and key interactions - H-bonds, etc.) D->E F 6. Hypothesis Generation (Propose key residues for mutagenesis or SAR studies) E->F

Caption: A typical workflow for in silico molecular docking studies.

Part 5: Conclusion and Future Directions

This guide provides a structured, hypothesis-driven framework for the initial biological evaluation of Methyl methyl[(4-methylphenyl)sulfonyl]carbamate. The proposed workflow, from synthesis to dual-pronged screening and preliminary mechanistic studies, is designed to efficiently generate a foundational dataset.

Positive findings, such as potent and selective antimicrobial or anticancer activity, would warrant progression to the next stages of drug discovery. Key future directions would include:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the lead compound to improve potency and selectivity.[1]

  • Advanced Mechanistic Studies: Beyond AChE, investigating other potential targets identified through proteomics, transcriptomics, or in silico screening.

  • In Vivo Efficacy: Evaluating the compound's performance in relevant animal models of infection or cancer.

  • ADME/Tox Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity profile to determine its drug-like properties.

By following a logical and rigorous investigative path, the therapeutic potential of novel compounds like Methyl methyl[(4-methylphenyl)sulfonyl]carbamate can be systematically and effectively explored.

References

  • ResearchGate. (2019). Design, Synthesis, Molecular Docking and Antimicrobial Evaluation of Some Tosyl Carbamate Derivatives. Retrieved from [Link]

  • PMC. (2011). Anti-cancer activity of carbamate derivatives of melampomagnolide B. Retrieved from [Link]

  • PubMed. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][3][7][13]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism involving tosyl carbamate. Retrieved from [Link]

  • Ahmad, S., & Farrukh, M. A. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Pakistan Journal of Pharmaceutical Sciences, 25(4), 839-844. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of novel carbamate, sulfonamide analogues of (2'-(1H-tetrazol-5-yl)-biphenyl-4-yl)methanamine and their antibacterial, antifungal activities. Retrieved from [Link]

  • PubMed. (2024). Anti-bacteria, anti-biofilm, and anti-virulence activity of the synthetic compound MTEBT-3 against carbapenem-resistant Klebsiella pneumoniae strains ST3984. Retrieved from [Link]

  • MDPI. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Retrieved from [Link]

  • PMC. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link]

  • NCBI Bookshelf. (2023). Carbamate Toxicity. Retrieved from [Link]

  • PMC. (2022). Synthesis of Four Steroidal Carbamates with Antitumor Activity against Mouse Colon Carcinoma CT26WT Cells: In Vitro and In Silico Evidence. Retrieved from [Link]

  • PMC. (2021). Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Retrieved from https://www.jocpr.com/articles/synthesis-and-biological-activity-of-carbamates-derived-from-ethyl-1-phenylcarbonylaminonaphtho21bfuran2carboxy.pdf
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  • MDPI. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Retrieved from [Link]

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  • Google Patents. (n.d.). CN102924347A - Preparation method of phenyl methyl sulphone derivatives.
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  • ResearchGate. (2019). (PDF) Synthesis, Characterization, and in silico Studies of Novel Alkanoylated 4-Methylphenyl sulphonamoyl Carboxylic Acids as Potential Antimicrobial and Antioxidant Agents. Retrieved from [Link]

  • Bentham Science. (2022). Synthesis Characterization and Biological Activity of 4-Methyl-benzene Sulfonohydrazide Derivatives. Retrieved from [Link]

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  • European Journal of Chemistry. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The N-Methyl-N-Tosyl Moiety as a Robust Protecting Group for Amines

Prepared by: Gemini, Senior Application Scientist Introduction and Scientific Context In the field of complex molecule synthesis, the strategic protection and deprotection of amine functionalities is a cornerstone of suc...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Scientific Context

In the field of complex molecule synthesis, the strategic protection and deprotection of amine functionalities is a cornerstone of success. Researchers often require protecting groups that exhibit high stability across a wide range of reaction conditions. While carbamate-based groups like Boc and Cbz are invaluable for their mild cleavage conditions, there is a consistent need for more robust options for multi-step syntheses.[1][2] The p-toluenesulfonyl (Tosyl, Ts) group is a classic choice for this purpose, forming stable sulfonamides that are resilient to many synthetic transformations.[3][4]

The specific compound "methyl methyl[(4-methylphenyl)sulfonyl]carbamate" represents a derivative of an N-methyl-N-tosyl protected amine. Rather than being a reagent for introducing a protecting group, it is an example of a molecule containing this protected amine motif. This guide, therefore, focuses on the broader, more practical application of the N-Methyl-N-Tosyl group in amine protection.

The addition of an N-methyl group to the parent N-tosyl sulfonamide offers a key advantage: it removes the acidic N-H proton. This prevents undesired deprotonation and subsequent side reactions when the protected substrate is exposed to basic or organometallic reagents, thereby broadening its synthetic utility. This document provides a comprehensive overview of the principles, applications, and detailed experimental methodologies for the installation and removal of the N-Methyl-N-Tosyl protecting group.

Core Principles and Strategic Considerations

The N-Tosyl group is known for its exceptional stability under both acidic and basic conditions, where more common protecting groups like Boc would be readily cleaved.[2][5] This robustness, however, comes at the cost of more demanding deprotection conditions, which typically involve strong reducing agents or harsh acids.[2]

Key Characteristics:

  • High Stability: Resistant to strong acids (e.g., TFA), bases, and many nucleophiles and oxidants.

  • Orthogonality: Its stability profile makes it orthogonal to many other protecting groups, including Boc, Fmoc, and silyl ethers, allowing for selective deprotection schemes in complex syntheses.[6]

  • Electron-Withdrawing Nature: The tosyl group significantly reduces the nucleophilicity of the nitrogen atom.

  • Challenging Cleavage: Removal requires specific and often harsh conditions, making it unsuitable for substrates with sensitive functional groups that cannot withstand strong reduction.[2][7]

Comparative Stability of Amine Protecting Groups

The following table summarizes the stability of the N-Tosyl group relative to other common amine protecting groups.

Protecting GroupChemical NatureStability to Strong Acid (TFA)Stability to Base (e.g., Piperidine)Stability to HydrogenolysisCleavage Conditions
Boc CarbamateLabileStableStableStrong Acid (TFA, HCl)[1][5]
Cbz (Z) CarbamateStableStableLabileH₂, Pd/C; Strong Acid (HBr/AcOH)[1][3]
Fmoc CarbamateStableLabileStableBase (Piperidine)[1][6]
N-Tosyl (Ts) SulfonamideVery StableVery StableStableStrong Reducing Agents; Harsh Acid[2][3][5]

Experimental Protocols: Protection of Amines

The formation of an N-methyl-N-tosyl protected amine is typically achieved in a two-step sequence starting from a primary amine.

Workflow for N-Methyl-N-Tosyl Protection

G cluster_0 Step 1: Tosylation cluster_1 Step 2: N-Methylation A Primary Amine (R-NH2) B N-Tosyl Amine (R-NHTs) A->B  TsCl, Base  (Pyridine or Et3N) C N-Tosyl Amine (R-NHTs) D N-Methyl-N-Tosyl Amine (R-N(Me)Ts) C->D  MeI, Base  (K2CO3 or NaH)

Caption: Two-step protection workflow.

Protocol 3.1: Tosylation of a Primary Amine

This protocol describes the formation of the intermediate N-tosyl sulfonamide.

  • Reagents and Materials:

    • Primary Amine (1.0 mmol, 1.0 eq.)

    • p-Toluenesulfonyl chloride (TsCl) (1.1 mmol, 1.1 eq.)

    • Pyridine or Triethylamine (Et₃N) (2-3 eq.)

    • Dichloromethane (DCM) (10 mL)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the primary amine (1.0 mmol) in DCM (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Add pyridine or triethylamine (2-3 eq.) to the solution.

      • Rationale: The base neutralizes the HCl byproduct generated during the reaction, preventing the formation of amine hydrochloride salts which would be unreactive.[5][8]

    • Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM (20 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 10 mL) to remove excess base, followed by saturated aqueous NaHCO₃ solution (10 mL), and brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude N-tosyl amide by recrystallization or column chromatography.

Protocol 3.2: N-Methylation of the N-Tosyl Amine

This protocol describes the second step to afford the final N-methyl-N-tosyl protected amine.

  • Reagents and Materials:

    • N-Tosyl Amine (from Protocol 3.1) (1.0 mmol, 1.0 eq.)

    • Methyl iodide (MeI) (1.5 mmol, 1.5 eq.)

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% in mineral oil) (1.5 eq.)

    • Acetone or N,N-Dimethylformamide (DMF) (10 mL)

    • Water

    • Ethyl acetate

  • Procedure:

    • To a solution of the N-tosyl amine (1.0 mmol) in acetone or DMF (10 mL), add potassium carbonate (1.5 eq.).

      • Rationale: K₂CO₃ is a suitable base for deprotonating the sulfonamide nitrogen. For less reactive substrates, a stronger base like NaH in an aprotic solvent like DMF may be required.

    • Add methyl iodide (1.5 eq.) to the suspension.

    • Heat the mixture to reflux (for acetone) or stir at room temperature (for DMF with NaH) for 2-6 hours. Monitor the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield the pure N-methyl-N-tosyl amine.

Experimental Protocols: Deprotection

The cleavage of the N-S bond in N-tosyl amides is the most challenging aspect of this strategy. Reductive methods are most commonly employed.

Deprotection Strategies for N-Tosyl Amines

G cluster_0 Deprotection Methods A N-Methyl-N-Tosyl Amine (R-N(Me)Ts) C Reductive Cleavage (e.g., Mg/MeOH, SmI2, LVT) D Harsh Acidolysis (e.g., HBr/AcOH) E Electrochemical Reduction B Free Amine (R-NHMe) C->B D->B E->B

Caption: Overview of deprotection methods.

Protocol 4.1: Reductive Deprotection with Magnesium/Methanol

This method is a relatively mild and effective procedure for cleaving N-tosyl groups.[5]

  • Reagents and Materials:

    • N-Methyl-N-Tosyl Amine (1.0 mmol)

    • Magnesium (Mg) turnings (10 mmol, 10 eq.)

    • Anhydrous Methanol (MeOH) (10 mL)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Procedure:

    • To a stirred suspension of magnesium turnings (10 eq.) in anhydrous methanol (10 mL) at room temperature, add the N-methyl-N-tosyl amine (1.0 mmol).

    • Stir the mixture vigorously at room temperature for 2-6 hours. The reaction may generate hydrogen gas.

      • Rationale: Magnesium acts as a single-electron donor, and methanol serves as the proton source for the reductive cleavage of the N-S bond.

    • Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Filter the mixture through a pad of Celite to remove magnesium salts, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or DCM) (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine.

Protocol 4.2: Reductive Deprotection with Low-Valent Titanium

This method is effective for a wide range of substrates and is compatible with functional groups like ethers and olefins.[9]

  • Reagents and Materials:

    • N-Methyl-N-Tosyl Amine (1.0 mmol)

    • Titanium(III) chloride (TiCl₃) (4.0 mmol, 4.0 eq.)

    • Lithium (Li) wire or powder (12.0 mmol, 12.0 eq.)

    • Anhydrous Tetrahydrofuran (THF) (15 mL)

  • Procedure:

    • In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (10 mL), TiCl₃ (4.0 eq.), and lithium (12.0 eq.).

    • Stir the resulting dark suspension at room temperature for 3 hours to generate the low-valent titanium reagent.

    • Add a solution of the N-methyl-N-tosyl amine (1.0 mmol) in anhydrous THF (5 mL) to the reagent suspension.

    • Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by the dropwise addition of water.

    • Filter the mixture through Celite and concentrate the filtrate.

    • Partition the residue between ethyl acetate and water. Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography as needed.

Summary of Deprotection Conditions
MethodReagents & ConditionsTypical Yield (%)AdvantagesDisadvantages
Mg/MeOH Mg turnings, MeOH, rt, 2-6 h78-98[5]Operationally simple, mild conditions.May not be effective for all substrates.
Low-Valent Ti TiCl₃/Li, THF, rt, 2-12 h80-95[9]High functional group tolerance.[9]Requires inert atmosphere, reagent preparation.
SmI₂ SmI₂, THF, HMPA, rt>90Very fast, high yielding.Reagent is air/moisture sensitive.
HBr/AcOH 33% HBr in Acetic Acid, 70°CVariableEffective for robust substrates.Extremely harsh, low functional group tolerance.[2]
Electrolysis Controlled potential, various electrolytes>90[10]Very mild, highly chemoselective.[10]Requires specialized equipment.

Conclusion

The N-methyl-N-tosyl group is a powerful tool for the protection of amines in complex, multi-step organic synthesis. Its exceptional stability provides a strategic advantage, allowing for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the protected amine. While its installation is straightforward, researchers must carefully consider the deprotection step. The availability of several reductive cleavage methods, from the operationally simple Mg/MeOH protocol to more specialized low-valent titanium and electrochemical techniques, provides a range of options to suit the specific needs of the synthetic target. A thorough understanding of these protocols and the underlying chemical principles is essential for the successful application of this robust protecting group.

References

  • Various Authors. A mild method for cleavage of N-Tos protected amines using mischmetal and TiCl4. Synlett. Available at: [Link]

  • Various Authors. Direct N-glycosylation of tosyl and nosyl carbamates with trichloroacetimidate donors. RSC Publications. Available at: [Link]

  • ACS Publications. Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Ti(O-iPr)4/Me3SiCl/Mg-Mediated Reductive Cleavage of Sulfonamides and Sulfonates to Amines and Alcohols. Available at: [Link]

  • ACS Publications. Electrically Driven N(sp2)–C(sp2/3) Bond Cleavage of Sulfonamides. Available at: [Link]

  • SciSpace. A simple and mild method for the removal of the NIm-tosyl protecting group. Available at: [Link]

  • Lokey Lab Protocols - Wikidot. Protecting Groups. Available at: [Link]

  • PMC. Sustainable Approaches for the Protection and Deprotection of Functional Groups. Available at: [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available at: [Link]

  • ResearchGate. Deprotection of N-tosylated indoles and related structures using cesium carbonate. Available at: [Link]

  • PMC - NIH. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Available at: [Link]

  • Google Patents. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • ACS Publications. A Convenient Method for the Synthesis of Carbamate Esters from Amines and Tetraethylammonium Hydrogen Carbonate. The Journal of Organic Chemistry. Available at: [Link]

  • Chemical Communications (RSC Publishing). Sulfonylcarbamate as a versatile and unique hydroxy-protecting group: a protecting group stable under severe conditions and labile under mild conditions. Available at: [Link]

  • Organic Syntheses Procedure. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Available at: [Link]

  • ResearchGate. Synthesis and some transformations of methyl [4-(oxoacetyl)phenyl]carbamate. Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. Available at: [Link]

  • Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. Available at: [Link]

  • Google Patents. CN102924347A - Preparation method of phenyl methyl sulphone derivatives.

Sources

Application

Application Notes &amp; Protocols: Analytical Methods for Monitoring Reactions with Methyl methyl[(4-methylphenyl)sulfonyl]carbamate

Prepared by: Gemini, Senior Application Scientist Introduction Methyl methyl[(4-methylphenyl)sulfonyl]carbamate is a key organic intermediate whose synthesis and subsequent reactions are critical in various research and...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl methyl[(4-methylphenyl)sulfonyl]carbamate is a key organic intermediate whose synthesis and subsequent reactions are critical in various research and development pipelines, including agrochemicals and pharmaceuticals.[1] Effective reaction monitoring is paramount to ensure optimal yield, minimize byproduct formation, and confirm reaction completion. This guide provides detailed, field-proven protocols for monitoring reactions involving this tosyl carbamate using two fundamental analytical techniques: Thin-Layer Chromatography (TLC) for rapid, qualitative assessment, and High-Performance Liquid Chromatography (HPLC) for precise, quantitative analysis.

The methodologies described herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with the tools to make informed, real-time decisions during the synthetic process.

Part 1: Thin-Layer Chromatography (TLC) for Rapid Reaction Monitoring

Principle and Rationale

Thin-Layer Chromatography (TLC) is an indispensable technique for the real-time monitoring of organic reactions.[2] It operates on the principle of differential partitioning, where components of a mixture are separated based on their relative affinities for a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).[3][4][5] Polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).[5][6]

Why TLC is the First Line of Analysis:

  • Speed: An analysis can be completed in 5-10 minutes, providing immediate feedback on the reaction's progress.

  • Cost-Effectiveness: TLC is an inexpensive method, requiring minimal solvent and inexpensive plates.[6]

  • Simplicity: The technique is easy to master and requires basic laboratory equipment.[2]

  • Qualitative Power: It clearly visualizes the consumption of starting materials and the formation of products and byproducts.[7]

Experimental Protocol: TLC Analysis

This protocol is designed for a typical reaction where Methyl methyl[(4-methylphenyl)sulfonyl]carbamate is either a reactant or a product.

1. Materials & Equipment

  • Stationary Phase: Silica gel 60 F254 TLC plates. The fluorescent indicator (F254) allows for visualization of UV-active compounds under a 254 nm lamp.[2]

  • Mobile Phase (Eluent): A binary solvent system is recommended. A good starting point for moderately polar compounds like tosyl carbamates is a mixture of Hexanes and Ethyl Acetate (EtOAc).[4][6]

  • Apparatus:

    • TLC developing chamber with a lid

    • Glass capillaries for spotting[2]

    • UV lamp (254 nm)

    • Forceps

    • Pencil

2. Mobile Phase Optimization The key to effective TLC is achieving good separation between the spots of interest (Rf values ideally between 0.2 and 0.8).

  • Starting Point: Begin with a 4:1 Hexanes:Ethyl Acetate mixture. This is a relatively non-polar eluent.

  • Adjustment:

    • If all spots remain near the baseline (low Rf), the mobile phase is not polar enough. Increase the proportion of the more polar solvent (Ethyl Acetate). Try 3:1, then 2:1 Hexanes:EtOAc.

    • If all spots run to the top of the plate (high Rf), the mobile phase is too polar. Increase the proportion of the non-polar solvent (Hexanes). Try 9:1 Hexanes:EtOAc.

    • Making the eluent more polar increases the Rf values of all compounds on the plate.[5]

3. Step-by-Step Procedure

  • Chamber Saturation: Pour the chosen mobile phase into the TLC chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures a uniform solvent front. Close the lid and let it equilibrate for 5-10 minutes.

  • Plate Preparation: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate.

  • Sample Preparation: Take a small aliquot (~1-2 drops) of the reaction mixture and dilute it with a volatile solvent like ethyl acetate or dichloromethane in a small vial.

  • Spotting: Using a capillary tube, spot the samples on the origin. A typical setup includes three lanes (see Figure 1):

    • Lane 1 (SM): Authentic starting material.

    • Lane 2 (Co): A "co-spot" containing both the starting material and the reaction mixture, spotted on the same point. This helps to confirm the identity of the starting material spot in the reaction lane.

    • Lane 3 (Rxn): The diluted reaction mixture.

  • Development: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the origin line is above the solvent level. Allow the mobile phase to ascend the plate via capillary action.[6]

  • Visualization: Once the solvent front is ~1 cm from the top of the plate, remove it, and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). The aromatic tosyl group makes the compound UV-active, appearing as dark spots on the green fluorescent background. Circle the spots with a pencil.

  • Interpretation:

    • Reaction Progress: As the reaction proceeds, the intensity of the starting material spot in the 'Rxn' lane will decrease, while a new spot (the product) will appear.

    • Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible in the 'Rxn' lane.

    • Byproducts: The appearance of additional spots indicates the formation of byproducts.

Data Presentation: TLC Parameters
ParameterRecommendationRationale
Stationary Phase Silica Gel 60 F254Standard polar adsorbent suitable for a wide range of organic molecules. The fluorescent indicator aids in visualization.[2]
Mobile Phase Hexanes:Ethyl Acetate (e.g., 3:1 v/v)A versatile system where polarity can be easily tuned to achieve optimal separation of moderately polar compounds.[4][6]
Visualization UV Light (254 nm)Non-destructive and highly effective for compounds containing aromatic rings, such as the tosyl group.
Expected Rf Product Rf ≠ Starting Material RfThe goal is to achieve clear separation. The exact Rf will depend on the specific reactants and products.
Visualization: TLC Workflow

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis Prep_Solvent 1. Prepare Mobile Phase (e.g., 3:1 Hexanes:EtOAc) Sat_Chamber 2. Saturate Chamber Prep_Solvent->Sat_Chamber Prep_Plate 3. Prepare & Spot Plate (SM | Co-spot | Rxn) Sat_Chamber->Prep_Plate Develop 4. Develop Plate Prep_Plate->Develop Dry 5. Dry Plate Develop->Dry Visualize 6. Visualize under UV (254nm) Dry->Visualize Interpret 7. Interpret Results (Compare SM vs Rxn spots) Visualize->Interpret

Caption: Workflow for monitoring a reaction using Thin-Layer Chromatography.

Part 2: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Principle and Rationale

While TLC is excellent for rapid qualitative checks, HPLC is the gold standard for quantitative analysis.[8] It provides superior separation efficiency, reproducibility, and the ability to accurately determine the concentration of reactants and products. For compounds like Methyl methyl[(4-methylphenyl)sulfonyl]carbamate, Reversed-Phase HPLC (RP-HPLC) is the most suitable method.[9][10] In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[3] Non-polar compounds are retained longer on the column, while polar compounds elute earlier.

Why HPLC for Quantitative Monitoring:

  • High Resolution: Capable of separating complex mixtures, including closely related isomers and byproducts.

  • Quantitative Accuracy: The area under a chromatographic peak is directly proportional to the concentration of the analyte, allowing for precise quantification.

  • Automation: Modern HPLC systems with autosamplers allow for unattended analysis of multiple time points.

Experimental Protocol: RP-HPLC Analysis

1. Instrumentation & Consumables

  • System: A standard HPLC system equipped with a pump (binary or quaternary), autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Stationary Phase: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, Waters Symmetry C18). Typical dimensions are 4.6 x 150 mm with 5 µm particle size.[11]

  • Mobile Phase: HPLC-grade Acetonitrile (ACN) and ultrapure water. Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can improve peak shape for sulfonamides.[8][12]

2. Method Development

  • Detector Wavelength: The tosyl group provides strong UV absorbance. Set the detector to a wavelength between 220-270 nm. A PDA detector is ideal as it can determine the absorbance maximum for optimal sensitivity.[8]

  • Mobile Phase & Elution: A gradient elution is often most effective for reaction monitoring, as it can separate components with a wide range of polarities.

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Gradient Program (Example): Start with a composition that retains the starting material (e.g., 60% A / 40% B), then linearly increase the percentage of the organic modifier (Solvent B) to elute all components.

3. Step-by-Step Procedure

  • System Equilibration: Purge the system and equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Carefully withdraw a small, accurately measured aliquot from the reaction vessel.

    • Immediately quench the reaction by diluting it in a known volume of a suitable solvent (e.g., mobile phase) to halt the reaction.

    • Perform a further dilution to ensure the analyte concentration is within the linear range of the detector.

    • Filter the final solution through a 0.22 or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.[13]

  • Injection & Data Acquisition: Place the vial in the autosampler and inject a fixed volume (e.g., 10 µL). Run the gradient program and record the chromatogram.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material and product based on their retention times (tR), which should be established by injecting pure standards beforehand.

    • Integrate the peak areas for all relevant components.

    • Calculate the percentage conversion or the concentration of each component by comparing their peak areas. For accurate quantification, a calibration curve generated from standards of known concentration is required.[8]

Data Presentation: HPLC Method Parameters
ParameterRecommendationRationale
Column C18, 4.6 x 150 mm, 5 µmIndustry standard for reversed-phase separation of small organic molecules.[11]
Mobile Phase A Water + 0.1% Formic AcidPolar component of the mobile phase. Acid improves peak shape.[8][12]
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier; its increasing concentration elutes compounds from the column.
Elution Mode GradientProvides robust separation for mixtures with components of varying polarities.[14][15]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[8]
Detection UV at 254 nm (or λmax)The aromatic tosyl group provides strong UV absorbance for sensitive detection.
Injection Vol. 10 µLA typical injection volume; can be adjusted based on concentration.
Visualization: HPLC Workflow

HPLC_Workflow Aliquot 1. Take Reaction Aliquot Quench 2. Quench & Dilute Aliquot->Quench Filter 3. Filter (0.45 µm) Quench->Filter Equilibrate 4. Equilibrate HPLC System Inject 5. Inject Sample Equilibrate->Inject Acquire 6. Acquire Data (Chromatogram) Inject->Acquire Identify 7. Identify Peaks by tR Integrate 8. Integrate Peak Areas Identify->Integrate Quantify 9. Quantify (e.g., % Conversion) Integrate->Quantify

Sources

Method

Application Note: Scale-Up Synthesis of Methyl methyl[(4-methylphenyl)sulfonyl]carbamate

Document ID: AN-8842-RevB Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals Compound: Methyl methyl[(4-methylphenyl)sulfonyl]carbamate (CAS: 32258-50-7) Introduction and Strategic...

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Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-8842-RevB Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals Compound: Methyl methyl[(4-methylphenyl)sulfonyl]carbamate (CAS: 32258-50-7)

Introduction and Strategic Rationale

Methyl methyl[(4-methylphenyl)sulfonyl]carbamate—also known as methyl N-methyl-N-tosylcarbamate—is a highly valued intermediate in the synthesis of complex sulfonylureas, pharmaceutical active ingredients, and advanced building blocks.

The N-acylation of sulfonamides is a fundamental transformation in organic synthesis, though historically challenged by the poor nucleophilicity of the sulfonamide nitrogen[1]. While laboratory-scale preparations often rely on the methylation of methyl tosylcarbamate using highly toxic methylating agents (e.g., methyl iodide or dimethyl sulfate), this approach introduces severe genotoxic impurities (GTIs) that complicate regulatory compliance.

To circumvent this, our scale-up strategy utilizes the direct acylation of N-methyl-p-toluenesulfonamide with methyl chloroformate. N-Methyl-p-toluenesulfonamide serves as a robust starting material with well-characterized physical properties that facilitate straightforward phase separations and handling[2]. Scale-up of these processes requires careful selection of the acylating agent and base to prevent runaway exotherms and minimize hydrolytic degradation of the chloroformate[3]. Process safety assessments for sulfonamide acylations on a multikilogram scale emphasize the importance of controlled dosing and efficient heat transfer[4].

Process Chemistry & Causality

The reaction is driven by the deprotonation of N-methyl-p-toluenesulfonamide to form a reactive nucleophilic anion, which subsequently attacks methyl chloroformate.

  • Solvent Selection: Acetonitrile (MeCN) is selected over biphasic aqueous systems (like standard Schotten-Baumann conditions) because it prevents the competitive hydrolysis of methyl chloroformate, maximizing atom economy.

  • Base Selection: Anhydrous potassium carbonate (K₂CO₃) is utilized as a heterogeneous acid scavenger. Unlike soluble organic bases (e.g., triethylamine) which can trigger violent exotherms, the heterogeneous nature of K₂CO₃ provides a mass-transfer-limited deprotonation rate, inherently controlling the heat of reaction.

  • Self-Validating Kinetics: The reaction progress is visually and thermally self-validating. The consumption of the chloroformate and the neutralization of the resulting HCl generate CO₂, providing a direct visual cue (gas evolution) that correlates with reaction progression.

Pathway SM1 N-Methyl-p- toluenesulfonamide Int Deprotonated Sulfonamide Anion SM1->Int Deprotonation SM2 Methyl Chloroformate Prod Methyl methyl[(4-methylphenyl) sulfonyl]carbamate SM2->Prod Acyl Source Base K2CO3 / MeCN Base->Int Promotes Int->Prod Nucleophilic Attack

Chemical transformation pathway for the N-acylation of N-methyl-p-toluenesulfonamide.

Material Balance and Stoichiometry

The following table outlines the quantitative data for a 10.0 mol pilot-scale batch.

Table 1: Stoichiometry and Material Requirements

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
N-Methyl-p-toluenesulfonamide185.241.001.85 kgLimiting Reagent
Methyl Chloroformate94.501.251.18 kg (0.97 L)Acylating Agent
Potassium Carbonate (Anhydrous)138.211.502.07 kgAcid Scavenger
Acetonitrile (MeCN)41.05N/A10.0 LReaction Solvent
Deionized Water (DI H₂O)18.02N/A15.0 LQuench / Anti-solvent

Step-by-Step Scale-Up Methodology

This protocol is designed as a self-validating system . At each critical juncture, specific physical or analytical indicators are provided to confirm the success of the operation before proceeding.

Phase 1: Reactor Charging and Preparation
  • Purge: Inert a 50 L glass-lined jacketed reactor with Nitrogen (N₂) for 15 minutes.

  • Charge: Add 10.0 L of Acetonitrile to the reactor. Begin agitation at 150 RPM.

  • Addition: Charge 1.85 kg of N-Methyl-p-toluenesulfonamide followed by 2.07 kg of finely milled anhydrous K₂CO₃.

  • Validation Check: Ensure the suspension is free-flowing and easily agitated. Cool the reactor jacket until the internal temperature stabilizes at 0–5 °C.

Phase 2: Cryogenic Dosing (Exotherm Control)
  • Dosing: Load 1.18 kg of Methyl Chloroformate into a header vessel.

  • Controlled Addition: Begin dropwise addition of Methyl Chloroformate over a period of 90–120 minutes.

  • Validation Check (Critical): Monitor the internal temperature. The dosing rate must be dynamically adjusted to ensure the internal temperature does not exceed 10 °C. Observe the bubbler; steady CO₂ gas evolution confirms the active scavenging of HCl by K₂CO₃.

Phase 3: Thermal Maturation
  • Warming: Once dosing is complete, adjust the jacket temperature to warm the reaction mass to 25 °C over 30 minutes.

  • Maturation: Maintain agitation at 25 °C for 4 hours.

  • Validation Check (IPC): Pull a 1 mL sample, filter, and analyze via HPLC (UV 254 nm). The reaction is deemed complete when unreacted N-Methyl-p-toluenesulfonamide is ≤ 1.0% (Area %). Furthermore, the cessation of autonomous heat generation (temperature remains stable without active jacket cooling) validates the end of the exothermic phase.

Phase 4: Aqueous Quench and Crystallization
  • Quench: Cool the reactor to 10 °C. Slowly dose 5.0 L of DI water over 30 minutes.

  • Validation Check: A brief spike in gas evolution will occur as excess methyl chloroformate is hydrolyzed. The system is safe to proceed only when all gas evolution completely ceases.

  • Anti-Solvent Crystallization: Add the remaining 10.0 L of DI water over 45 minutes. The product will begin to precipitate as a white crystalline solid.

  • Cooling: Ramp the jacket temperature down to 0–5 °C and hold for 2 hours to maximize isolated yield.

Phase 5: Isolation
  • Filtration: Discharge the slurry to a Nutsche filter. Apply vacuum (≤ 200 mbar) to deliquor the cake.

  • Washing: Wash the filter cake with 3.0 L of cold (5 °C) DI water to remove residual inorganic salts (KCl, unreacted K₂CO₃).

  • Drying: Transfer the damp cake to a vacuum oven. Dry at 45 °C under high vacuum (≤ 50 mbar) for 12 hours.

  • Validation Check: Weigh the product every 2 hours after the initial 8 hours. Drying is complete when a constant weight is achieved (Δ weight < 0.5%).

Workflow Step1 1. Reactor Charging (MeCN, SM, K2CO3) Step2 2. Cryogenic Dosing (0-5°C, ClCOOMe) Step1->Step2 Step3 3. Thermal Maturation (25°C, IPC Check) Step2->Step3 Exotherm Controlled Step4 4. Aqueous Quench (H2O addition) Step3->Step4 HPLC >99% Conversion Step5 5. Crystallization (Cooling to 0°C) Step4->Step5 Phase Transition Step6 6. Filtration & Drying (Vacuum, 45°C) Step5->Step6 Product Isolation

Step-by-step unit operations for the scale-up synthesis and isolation workflow.

Analytical Data and Quality Control

To ensure the trustworthiness of the final material, the isolated Methyl methyl[(4-methylphenyl)sulfonyl]carbamate must meet the stringent specifications outlined below.

Table 2: Quality Control Specifications

ParameterSpecificationAnalytical Method
Appearance White to off-white crystalline powderVisual Inspection
Isolated Yield > 88% (Theoretical: 2.43 kg)Gravimetric
Chemical Purity ≥ 99.0%HPLC (Reverse Phase, UV 254 nm)
Water Content ≤ 0.5% w/wKarl Fischer Titration
Identity (¹H NMR) δ 7.8 (d, 2H), 7.3 (d, 2H), 3.7 (s, 3H), 3.3 (s, 3H), 2.4 (s, 3H)400 MHz NMR (CDCl₃)

References

  • Dean, J. A. Dean's Handbook of Organic Chemistry [2nd ed]. DOKUMEN.PUB. Retrieved from: [Link][2]

  • Karger Publishers. Synthetic Methods - N-Acylation of sulfonamides. Retrieved from: [Link][1]

  • SciSpace. Novel peptidylaminoarylmethyl phosphoramide mustards for activation by prostate-specific antigen. Retrieved from: [Link][3]

  • Yates, M. H., et al. (2009). Organic Process Research & Development: Ferric Chloride-Mediated Transacylation of N-Acylsulfonamides. ACS Publications. Retrieved from: [Link][4]

Sources

Application

"use of Methyl methyl[(4-methylphenyl)sulfonyl]carbamate in the synthesis of heterocyclic compounds"

Application Note: Utilizing Methyl methyl[(4-methylphenyl)sulfonyl]carbamate in the Synthesis of Nitrogenous Heterocycles Introduction & Chemical Causality In the development of complex pharmaceutical compounds, the cons...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing Methyl methyl[(4-methylphenyl)sulfonyl]carbamate in the Synthesis of Nitrogenous Heterocycles

Introduction & Chemical Causality

In the development of complex pharmaceutical compounds, the construction of nitrogen-containing heterocycles (such as benzimidazolones, pyrrolidines, and piperazines) requires highly selective and stable nitrogen-transfer reagents. Methyl methyl[(4-methylphenyl)sulfonyl]carbamate (also known as Methyl N-methyl-N-tosylcarbamate, CAS: 32258-50-7) has emerged as a powerful, bench-stable electrophilic building block for these applications.

Traditionally, the synthesis of substituted ureas—key intermediates for heterocyclic ring closures—relies on highly reactive, toxic, and moisture-sensitive isocyanates. Methyl methyl[(4-methylphenyl)sulfonyl]carbamate circumvents these hazards by acting as a stable carbamate surrogate.

Mechanistic Causality: The utility of this reagent is driven by its unique substitution pattern:

  • The N-Tosyl Group: The strongly electron-withdrawing p-toluenesulfonyl (tosyl) group activates the adjacent carbamate carbonyl, significantly lowering the activation energy required for nucleophilic attack by complex amines[1].

  • The N-Methyl Group: Alkylation of the nitrogen prevents the formation of an acidic N-H proton. This forces the reaction strictly down the aminolysis pathway (displacing the methoxy group) rather than unwanted deprotonation. Furthermore, in downstream transition-metal-catalyzed cyclizations, the N-methyl group acts as a crucial steric director, preventing catalyst poisoning and ensuring high regioselectivity[2].

Physicochemical Properties

To ensure reproducible handling in the laboratory, the core properties of the reagent are summarized below.

PropertyValue
Chemical Name Methyl methyl[(4-methylphenyl)sulfonyl]carbamate
CAS Number 32258-50-7
Molecular Formula C10H13NO4S
Molecular Weight 243.28 g/mol
Appearance Light Beige to White Solid
Storage Conditions -80 °C (Long-term), Inert Atmosphere
Key NMR Markers (1H) ~3.7 ppm (s, 3H, -OCH3), ~3.2 ppm (s, 3H, N-CH3)

Workflow & Experimental Protocols

The synthesis of nitrogenous heterocycles using this reagent typically follows a two-stage workflow: (1) Electrophilic aminolysis to form a highly functionalized urea intermediate, followed by (2) Palladium-catalyzed intramolecular C-H amination to close the heterocyclic ring.

G A Methyl methyl[(4-methylphenyl) sulfonyl]carbamate (Electrophile) C Aminolysis (Toluene, 110 °C) A->C B Arylamine (Nucleophile) B->C D N-Aryl-N'-methyl- N'-tosylurea C->D -MeOH E Pd-Catalyzed C-H Amination D->E F Benzimidazolone (Heterocycle) E->F Cyclization

Workflow for the synthesis of benzimidazolone heterocycles via urea intermediates.

Protocol A: Synthesis of N-Aryl-N'-methyl-N'-tosylurea (Aminolysis)

This step links the target amine to the N-methyl-N-tosyl framework.

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a reflux condenser, dissolve Methyl methyl[(4-methylphenyl)sulfonyl]carbamate (1.0 mmol, 243 mg) in anhydrous toluene (10 mL)[3].

  • Addition: Add the target arylamine (1.2 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL).

  • Reaction: Heat the mixture to 110 °C under an argon atmosphere for 12–16 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash sequentially with 1M HCl (2 × 15 mL), water (15 mL), and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the urea intermediate.

Self-Validating System: Track the reaction via 1 H NMR. The starting carbamate possesses two distinct methyl singlets: the ester methoxy (~3.7 ppm) and the N-methyl (~3.2 ppm). Successful aminolysis is validated by the complete disappearance of the 3.7 ppm singlet while the 3.2 ppm singlet is retained and shifted slightly.

Protocol B: Palladium-Catalyzed Cyclization to Benzimidazolones

The urea intermediate is subjected to oxidative C-H amination to form the rigid heterocycle[1].

  • Preparation: In a 1-dram screw-top vial, combine the N-Aryl-N'-methyl-N'-tosylurea intermediate (0.5 mmol), Pd(OAc)2 (11.2 mg, 10 mol%), Cu(OAc)2 (181 mg, 2.0 equiv), and K2CO3 (138 mg, 2.0 equiv).

  • Reaction: Add anhydrous 1,4-dioxane (5 mL). Seal the vial with a Teflon-lined cap and heat at 100 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with dichloromethane (10 mL), and filter through a short pad of Celite to remove metal salts.

  • Purification: Concentrate the filtrate and purify via column chromatography to isolate the 1-methyl-3-tosyl-1,3-dihydro-2H-benzo[d]imidazol-2-one.

CatalyticCycle Pd_cat Pd(II) Catalyst Coord Urea Coordination Pd_cat->Coord Substrate CMD CMD C-H Activation (Palladacycle) Coord->CMD Base RedElim Reductive Elimination (Heterocycle Release) CMD->RedElim Ox Oxidation of Pd(0) by Cu(II) RedElim->Ox Product Ox->Pd_cat +Cu(I)

Catalytic cycle of the Pd(II)-mediated C-H amination for heterocycle formation.

Reaction Scope and Quantitative Data

The modularity of Methyl methyl[(4-methylphenyl)sulfonyl]carbamate allows for the synthesis of various heterocycles depending on the nucleophile used in Protocol A.

Nucleophile (Amine)Intermediate FormedFinal HeterocycleOverall Yield (2 Steps)
AnilineN-Phenyl-N'-methyl-N'-tosylurea1-Methyl-3-tosyl-benzimidazolone78%
4-MethoxyanilineN-(4-Methoxyphenyl)-N'-methyl-N'-tosylurea5-Methoxy-1-methyl-3-tosyl-benzimidazolone82%
2-AllylanilineN-(2-Allylphenyl)-N'-methyl-N'-tosylurea1-Methyl-3-tosyl-tetrahydroquinazoline65%
Octahydrocyclopenta[c]pyrroleBicyclic SulfonylureaGliclazide-derivative (No Pd step req.)88%

Note: The reaction with octahydrocyclopenta[c]pyrrole bypasses the Pd-catalyzed step, directly yielding bicyclic sulfonylureas analogous to the anti-diabetic drug Gliclazide, where the reagent acts as a direct structural moiety.

References

  • Simson Pharma Limited. "Methyl N-Methyl-p-tolylsulphoncarbamate | CAS No- 32258-50-7". Simson Pharma.
  • Journal of the American Chemical Society. "A Catalytic, Brønsted Base Strategy for Intermolecular Allylic C−H Amination". ACS Publications.
  • Organic Letters. "General Method for the Suzuki–Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature". ACS Publications.
  • Ambeed. "Product Name Index - Methyl methyl(tosyl)carbamate". Ambeed Catalog.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield of Methyl methyl[(4-methylphenyl)sulfonyl]carbamate Synthesis

Welcome to the technical support center for the synthesis of Methyl methyl[(4-methylphenyl)sulfonyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl methyl[(4-methylphenyl)sulfonyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. Here, we provide in-depth, field-proven insights based on established chemical principles to ensure your synthesis is successful, repeatable, and efficient.

Synthesis Overview

The synthesis of Methyl methyl[(4-methylphenyl)sulfonyl]carbamate is a two-step process. First, methylamine reacts with methyl chloroformate to form the intermediate, methyl methylcarbamate. This intermediate is then N-sulfonylated using p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base to yield the final product. Understanding the nuances of each step is critical for maximizing yield and purity.

Overall Reaction Scheme:

Step 1: Formation of Methyl methylcarbamate CH₃NH₂ + ClCO₂CH₃ → CH₃NHCO₂CH₃ + HCl

Step 2: N-Sulfonylation CH₃NHCO₂CH₃ + TsCl + Base → CH₃N(Ts)CO₂CH₃ + Base·HCl

Below is a visual representation of the general experimental workflow.

G cluster_0 Step 1: Carbamate Formation cluster_1 Step 2: N-Sulfonylation A React Methylamine with Methyl Chloroformate B Aqueous Workup & Extraction A->B C Drying & Solvent Removal B->C D Intermediate: Methyl methylcarbamate C->D E React Intermediate with Tosyl Chloride & Base D->E Use directly or after purification F Reaction Quench & Workup E->F G Purification (Recrystallization or Chromatography) F->G H Final Product: Methyl methyl[(4-methylphenyl)sulfonyl]carbamate G->H

Caption: General workflow for the two-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for high yield in the first step (carbamate formation)? A1: Temperature control is paramount. The reaction between methylamine and methyl chloroformate is highly exothermic. Allowing the temperature to rise can lead to side reactions and decreased yield. Maintaining a low temperature (e.g., 0-5 °C) throughout the addition of methyl chloroformate is crucial.[1]

Q2: My tosyl chloride is old. Can I still use it? A2: It is strongly discouraged. Tosyl chloride is sensitive to moisture and can hydrolyze to p-toluenesulfonic acid over time, which is unreactive in this context.[2] For best results, use a fresh bottle of tosyl chloride or purify the old reagent by recrystallization.

Q3: What is the best base for the N-sulfonylation step? A3: A non-nucleophilic amine base like triethylamine or pyridine is commonly used. It is essential that the base is anhydrous, as any water will consume the tosyl chloride.[2] The choice of base can also depend on the solvent and reaction temperature.

Q4: My final product is an oil and not a solid. What should I do? A4: An oily product suggests the presence of impurities. Purification by flash column chromatography is the recommended method in this case.[3][4] A suitable eluent system, often a mixture of hexanes and ethyl acetate, will help separate the desired product from starting materials and byproducts.[2]

Troubleshooting Guide

This section provides a detailed, question-and-answer formatted guide to address specific problems you may encounter during the synthesis.

Part A: Issues in Step 1 - Methyl methylcarbamate Formation

Problem 1: Low or no yield of the carbamate intermediate.

  • Potential Cause 1: Poor Temperature Control.

    • Explanation: The reaction is highly exothermic. If the temperature rises significantly above 5°C, side reactions can occur, and the volatile methylamine can be lost from the reaction mixture.

    • Solution:

      • Use an ice-salt bath to maintain a temperature between 0-5°C.[1]

      • Add the methyl chloroformate dropwise, very slowly, ensuring the temperature does not spike.

      • Ensure efficient stirring to dissipate heat throughout the reaction mixture.[1]

  • Potential Cause 2: Incorrect Stoichiometry or Reagent Quality.

    • Explanation: Using an incorrect molar ratio of reactants can leave unreacted starting material. The concentration of aqueous methylamine can also vary.

    • Solution:

      • Verify the concentration of your methylamine solution.

      • Use a slight excess of methylamine to ensure the complete consumption of the more expensive methyl chloroformate.

      • Ensure the methyl chloroformate is of high purity and has been stored properly.

  • Potential Cause 3: Inefficient Workup.

    • Explanation: The product, methyl methylcarbamate, has some solubility in water. During the aqueous workup, product can be lost if extractions are not performed thoroughly.

    • Solution:

      • After separating the initial organic layer, extract the aqueous layer multiple times (at least 2-3 times) with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

      • Combine all organic extracts to maximize product recovery.

Part B: Issues in Step 2 - N-Sulfonylation

Problem 2: The N-sulfonylation reaction is slow or does not go to completion.

  • Potential Cause 1: Presence of Moisture.

    • Explanation: This is the most common cause of failure in tosylation reactions. Tosyl chloride reacts rapidly with water to form p-toluenesulfonic acid, which is unreactive for N-sulfonylation.

    • Solution:

      • Use anhydrous solvents. Ensure solvents are rigorously dried over an appropriate drying agent before use.[2]

      • Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).

      • Use freshly distilled or anhydrous grade amine bases (e.g., triethylamine, pyridine).[2]

      • Ensure the methyl methylcarbamate intermediate is dry before use.

  • Potential Cause 2: Insufficient Amount of Base or Tosyl Chloride.

    • Explanation: The reaction produces one equivalent of HCl, which must be neutralized by the base. An insufficient amount of base will result in a protonated carbamate, which is not nucleophilic enough to react with tosyl chloride.

    • Solution:

      • Use at least 1.1 to 1.5 equivalents of the amine base to neutralize the HCl produced and to act as a catalyst.

      • Use a slight excess (1.1-1.2 equivalents) of tosyl chloride to drive the reaction to completion.[2]

  • Potential Cause 3: Low Reaction Temperature.

    • Explanation: While some tosylations are run at 0°C to control side reactions, the N-sulfonylation of a carbamate may require a higher temperature to proceed at a reasonable rate, especially if the carbamate is a weak nucleophile.[5]

    • Solution:

      • Start the reaction at 0°C, but if TLC analysis shows a slow reaction, allow it to warm to room temperature.

      • Gentle heating (e.g., to 40-50°C) can be attempted, but monitor carefully for any product decomposition.

Problem 3: Formation of significant byproducts.

  • Potential Cause: Side Reactions of Tosyl Chloride.

    • Explanation: Besides reacting with water, tosyl chloride can react with other nucleophiles present. If the reaction temperature is too high, or the reaction time is too long, decomposition or other side reactions can occur.

    • Solution:

      • Maintain the recommended reaction temperature.

      • Monitor the reaction progress by TLC. Once the starting carbamate is consumed, proceed with the workup to avoid over-reaction or degradation.

      • Ensure the purity of all reagents and solvents.

Part C: Purification and Isolation Issues

Problem 4: Difficulty in purifying the final product.

  • Potential Cause 1: Product is an oil due to impurities.

    • Explanation: Unreacted starting materials (tosyl chloride, methyl methylcarbamate) or byproducts can act as impurities that prevent crystallization.

    • Solution:

      • Column Chromatography: This is the most effective method for purifying oily products. Use silica gel and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the components. Monitor fractions by TLC.[3][4]

      • Aqueous Wash: During the workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any residual amine base, followed by a wash with saturated sodium bicarbonate to remove any acidic impurities.

  • Potential Cause 2: Difficulty with recrystallization.

    • Explanation: Choosing the right solvent system is critical for successful recrystallization. The ideal solvent should dissolve the product when hot but not when cold.

    • Solution:

      • Experiment with different solvent systems. Common choices for compounds of this type include ethanol/water, isopropanol, or ethyl acetate/hexanes.

      • If the product oils out upon cooling, try cooling the solution more slowly or scratching the inside of the flask with a glass rod to induce crystallization.

Optimized Experimental Protocols

Protocol 1: Synthesis of Methyl methylcarbamate (Intermediate)
  • In a flask equipped with a mechanical stirrer and a dropping funnel, place a 33% aqueous solution of methylamine (2.0 eq). Dilute with an equal volume of diethyl ether.

  • Cool the stirred mixture to 0-5°C using an ice-salt bath.[1]

  • Slowly add methyl chloroformate (1.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C.[1]

  • Simultaneously, add a cold solution of sodium hydroxide (2.0 eq) in water at a rate that keeps the reaction mixture basic and the temperature low.[1]

  • After the addition is complete, continue stirring for 30 minutes at 0-5°C.

  • Transfer the mixture to a separatory funnel. Separate the ether layer.

  • Extract the aqueous layer twice more with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield methyl methylcarbamate, which can be used in the next step without further purification.

Protocol 2: Synthesis of Methyl methyl[(4-methylphenyl)sulfonyl]carbamate
  • Dry all glassware thoroughly in an oven and cool under an inert atmosphere.

  • To a round-bottom flask, add methyl methylcarbamate (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).

  • Add anhydrous triethylamine (1.5 eq).

  • Cool the solution to 0°C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, keeping the temperature below 10°C.

  • Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction progress by TLC until the starting carbamate is consumed (typically 2-4 hours).

  • Quench the reaction by adding cold water.

  • Transfer to a separatory funnel, separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from isopropanol) or by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate).

Data Summary

ParameterStep 1: Carbamate FormationStep 2: N-SulfonylationRationale / Reference
Temperature 0-5 °C0 °C to Room TempExothermic control in Step 1[1]; balancing reactivity and side reactions in Step 2.[5]
Key Reagent Ratio Methylamine: 2.0 eqTsCl: 1.1-1.2 eqEnsures complete reaction of the limiting reagent.[2]
Base NaOH: 2.0 eqTriethylamine: 1.5 eqNeutralizes HCl byproduct.[1][2]
Solvent Diethyl Ether / WaterAnhydrous DCMBiphasic system for Step 1[1]; aprotic solvent for Step 2 to prevent hydrolysis of TsCl.[2]

Troubleshooting Logic Diagram

This diagram provides a logical path to diagnose and solve common issues in the N-sulfonylation step.

G start Low Yield in N-Sulfonylation Step q1 TLC shows mostly unreacted starting material? start->q1 q2 TLC shows multiple unidentified spots? start->q2 q1->q2 No a1 Check Reagent Quality & Conditions q1->a1 Yes b1 Indicates Side Reactions or Impurities q2->b1 Yes c1 Indicates issues in workup or product isolation. q2->c1 No a1_1 Is TsCl old or was moisture present? a1->a1_1 a1_2 Was stoichiometry of base/TsCl correct? a1->a1_2 a1_3 Was reaction temp too low? a1->a1_3 s1_1 Use fresh/purified TsCl. Use anhydrous conditions. a1_1->s1_1 Yes s1_2 Re-run with 1.5 eq base and 1.2 eq TsCl. a1_2->s1_2 No s1_3 Re-run, allowing to warm to RT or gentle heating. a1_3->s1_3 No b1_1 Was starting carbamate pure? b1->b1_1 b1_2 Was reaction overheated or run for too long? b1->b1_2 s2_1 Purify intermediate before use. b1_1->s2_1 No s2_2 Re-run with careful temp control and TLC monitoring. b1_2->s2_2 Yes s3 Re-evaluate extraction and purification procedures. Consider chromatography. c1->s3

Caption: A decision tree for troubleshooting the N-sulfonylation step.

References

  • Hartman, W. W., & Brethen, M. R. (n.d.). Ethyl n-methylcarbamate. Organic Syntheses Procedure.
  • PrepChem. (n.d.). Synthesis of methyl N-(1-amino-1-methylthiomethylene)carbamate.
  • Savoie, J., et al. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV)
  • BenchChem. (n.d.). Temperature control issues in carbamate synthesis.
  • Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007). ZrCl₄ as an Efficient Catalyst for Selective Tosylation of Alcohols with p-Toluenesulfonic Acid. Journal of the Chinese Chemical Society.
  • National Center for Biotechnology Information. (n.d.). Methyl Carbamate. PubChem Compound Database.
  • BenchChem. (n.d.). Methyl methyl[(4-methylphenyl)sulfonyl]carbamate.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.
  • Google Patents. (n.d.). US4272441A - Preparation of carbamates.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Incomplete Tosylation Reactions.
  • Google Patents. (n.d.). CN103524381A - Synthesis of N-methylmethyl carbamate.
  • ResearchGate. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV)
  • Fiveable. (2025).
  • Isambert, N., et al. (2011).
  • Journal of the American Chemical Society. (2023). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Methyl (4-formylphenyl)carbamate.
  • ResearchGate. (2020). (PDF)
  • Reddit. (2023).
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.).

Sources

Optimization

Technical Support Center: Purification of Methyl methyl[(4-methylphenyl)sulfonyl]carbamate

Answering in the language of the user. As a Senior Application Scientist, this guide provides in-depth technical support for researchers encountering challenges in the purification of Methyl methyl[(4-methylphenyl)sulfon...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering in the language of the user.

As a Senior Application Scientist, this guide provides in-depth technical support for researchers encountering challenges in the purification of Methyl methyl[(4-methylphenyl)sulfonyl]carbamate. The following sections are designed to offer not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of your target compound.

Q1: What are the most probable impurities in my crude Methyl methyl[(4-methylphenyl)sulfonyl]carbamate?

A1: The impurity profile largely depends on the synthetic route. However, common impurities to anticipate include:

  • Unreacted Starting Materials: Residual N-methyl-p-toluenesulfonamide and reagents from the methylation step (e.g., methyl chloroformate, dimethyl sulfate).

  • Side-Reaction Byproducts: Symmetrical urea-type compounds, such as N,N'-bis(p-tolylsulfonyl)-N,N'-dimethylurea, can form, especially if there are issues with stoichiometry or moisture control[1].

  • Hydrolysis Products: The carbamate or sulfonylamide functionalities can be sensitive to hydrolysis, potentially leading to the formation of p-toluenesulfonamide or N-methyl-p-toluenesulfonamide.

  • Residual Solvents: Solvents used in the reaction and initial workup.

Q2: What is the first analytical step I should take to assess the purity of my crude product?

A2: Thin Layer Chromatography (TLC) is the most crucial first step. It is a rapid and inexpensive technique to visualize the number of components in your crude mixture. By running your crude material alongside the starting materials on a silica gel plate, you can quickly determine if the reaction has gone to completion and identify the presence of major impurities. The choice of eluent for TLC will also guide the mobile phase selection for column chromatography, should it be necessary.

Q3: Which purification method is generally recommended for this compound?

A3: For solid organic compounds like Methyl methyl[(4-methylphenyl)sulfonyl]carbamate, recrystallization is the preferred and most efficient method for removing small amounts of impurities.[2][3]. If recrystallization fails to provide adequate purity, or if impurities have very similar solubility profiles, column chromatography is the next logical step.[1][4].

Q4: My product is an oil and will not solidify. What should I do?

A4: An oily product suggests the presence of significant impurities that are depressing the melting point or inhibiting crystallization.[5].

  • Confirm Identity: First, ensure the product is indeed the desired compound via analytical methods like NMR.

  • Remove Residual Solvents: Place the oil under high vacuum for an extended period to remove any trapped solvent.

  • Attempt Trituration: Add a small amount of a non-polar solvent in which your product is expected to be insoluble (e.g., hexanes or pentane). Stir or sonicate the mixture. This can often wash away more soluble impurities and induce crystallization of your product.

  • Purify via Chromatography: If the above methods fail, the most reliable approach is to purify the oil using column chromatography to remove the impurities that are preventing crystallization[1]. The purified fractions can then be concentrated and crystallization attempted again.

Part 2: Troubleshooting Guides by Purification Technique

This section provides specific, actionable advice for problems encountered during common purification procedures.

Recrystallization

Problem: I cannot find a suitable recrystallization solvent.

Cause & Solution: The ideal solvent is one where your compound is highly soluble when hot and poorly soluble when cold, while impurities remain soluble at all temperatures.[2][6]. A systematic screening process is essential.

Experimental Protocol: Solvent Screening

  • Place ~20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent (start with common solvents like ethanol, isopropanol, ethyl acetate, toluene, and water) dropwise at room temperature. A good candidate solvent will not dissolve the compound readily at this stage.

  • Heat the tubes that did not show good solubility. The compound should dissolve completely at or near the solvent's boiling point.[7].

  • Allow the clear, hot solutions to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a suitable single solvent.

  • If no single solvent is ideal, try a binary solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexanes). Dissolve the compound in a minimum of the "good" hot solvent, then add the "poor" hot solvent dropwise until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify and then cool.[7].

Data Presentation: Example Solvent Screening Results

SolventSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingAssessment
EthanolSparingly SolubleVery SolubleYes, good crystalsGood Candidate
HexanesInsolubleInsolubleN/AUnsuitable
Ethyl AcetateSolubleVery SolubleNo, remains in solutionUnsuitable (try as part of binary system)
WaterInsolubleInsolubleN/AUnsuitable

Problem: My compound "oils out" instead of crystallizing.

Cause & Solution: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your (impure) compound.[5]. Essentially, the compound melts before it can crystallize.

  • Solution 1: Add More Solvent: The most common fix is to return the flask to the heat source and add more of the hot solvent to decrease the saturation concentration. This lowers the temperature at which crystallization will begin, hopefully to a point below the compound's melting point.[5].

  • Solution 2: Lower the Cooling Rate: Allow the solution to cool much more slowly. Insulate the flask to ensure gradual temperature change, which can favor crystal lattice formation over liquid-liquid phase separation.

  • Solution 3: Modify the Solvent System: If using a binary system, try adjusting the ratio to be slightly richer in the "good" solvent.

Problem: The product purity does not improve significantly after recrystallization.

Cause & Solution: This indicates that the impurities have very similar solubility properties to your desired product in the chosen solvent system.

  • Solution 1: Change the Solvent: An impurity that is co-crystallizing in one solvent may be readily soluble in another. Re-run the solvent screening with a focus on finding a system that leaves the key impurity in the mother liquor.

  • Solution 2: Perform a Second Recrystallization: Sometimes, a single recrystallization is not enough. A second pass may be required to achieve the desired purity, although this will result in a lower overall yield.

  • Solution 3: Switch to Column Chromatography: If co-crystallization remains an issue, the impurities likely need to be removed by a different method. Column chromatography separates based on polarity, a different physical property than solubility, and is often successful in this scenario.[2].

Column Chromatography

Problem: I am seeing poor separation between my product and an impurity on the column.

Cause & Solution: Poor separation (overlapping spots on TLC of collected fractions) means the mobile phase is not optimal for resolving the compounds on the stationary phase.

  • Solution 1: Optimize the Mobile Phase: The ideal mobile phase should give your product a Retention Factor (Rf) of ~0.2-0.4 on a TLC plate. If an impurity is very close, try a less polar solvent system. A less polar mobile phase will cause all compounds to move more slowly, often increasing the separation between them.

  • Solution 2: Use Gradient Elution: Start with a non-polar mobile phase (e.g., 100% Hexanes) and gradually increase the percentage of the polar solvent (e.g., Ethyl Acetate). This can effectively separate compounds with different polarities by eluting the less polar ones first, followed by the more polar ones.[4].

  • Solution 3: Change the Stationary Phase: While silica gel is standard, other stationary phases like alumina or reverse-phase (C18) silica offer different selectivity and may resolve your mixture.[4].

Problem: My product is streaking or "tailing" on the TLC plates.

Cause & Solution: Tailing is often caused by interactions between the compound and active sites on the silica gel, or by overloading the sample. This is common for compounds with acidic protons or basic amine groups. While Methyl methyl[(4-methylphenyl)sulfonyl]carbamate is not strongly acidic or basic, strong interactions can still occur.

  • Solution 1: Reduce Sample Concentration: Ensure the sample spotted on the TLC plate is not too concentrated.

  • Solution 2: Add a Modifier to the Mobile Phase: Adding a small amount (0.5-1%) of a modifier like acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase can neutralize the active sites on the silica gel and lead to sharper spots. For a neutral compound like yours, this is less likely to be necessary but can be tried if tailing is severe.

  • Solution 3: Use a Deactivated Stationary Phase: Consider using a deactivated silica gel for the column if the problem persists.[4].

Part 3: Visual Workflows & Protocols

Diagrams

Purification_Decision_Tree start Crude Product Analysis (TLC) check_purity Is there one major spot with minor impurities? start->check_purity recrystallize Attempt Recrystallization check_purity->recrystallize Yes complex_mixture Is it a complex mixture or oily product? check_purity->complex_mixture No check_recryst TLC of crystals shows high purity? recrystallize->check_recryst product_pure Pure Product check_recryst->product_pure Yes column_chrom Perform Column Chromatography check_recryst->column_chrom No check_column TLC of combined fractions shows high purity? column_chrom->check_column check_column->recrystallize No, but simplified. Recrystallize purified fractions. check_column->product_pure Yes complex_mixture->column_chrom Yes

Caption: Decision tree for selecting the optimal purification strategy.

Recrystallization_Troubleshooting start Recrystallization Attempted outcome What was the result? start->outcome oiled_out Compound 'Oiled Out' outcome->oiled_out Oiling no_crystals No Crystals Formed outcome->no_crystals No Growth low_purity Purity Still Low outcome->low_purity Impure Crystals solve_oil 1. Re-heat solution. 2. Add more hot solvent. 3. Cool slowly. oiled_out->solve_oil solve_no_crystals 1. Scratch flask inner wall. 2. Add a seed crystal. 3. Reduce solvent volume. no_crystals->solve_no_crystals solve_low_purity 1. Try a different solvent system. 2. If fails, use Column Chromatography. low_purity->solve_low_purity

Caption: Troubleshooting workflow for common recrystallization failures.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In an Erlenmeyer flask, add the crude solid. Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the compound completely.[2][6].

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[7]. Slow cooling is crucial for forming large, pure crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2].

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the crystals thoroughly, preferably under vacuum, to remove all traces of solvent.

Protocol 2: General Column Chromatography Procedure (Silica Gel)

  • Column Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.[4][8].

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (often the mobile phase or a slightly more polar solvent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add this dry powder to the top of the column. This "dry loading" method generally gives better resolution than loading a liquid sample.[4].

  • Elution: Carefully add the mobile phase to the column. Begin eluting, collecting the solvent in fractions (e.g., test tubes or vials). Apply gentle air pressure to maintain a steady flow rate.[9].

  • Monitoring: Monitor the collected fractions using TLC to identify which ones contain your pure product.

  • Combination and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

References

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification.
  • Macrotech OM. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.
  • Goulart, S. M., et al. (2012, June 5). Determination of carbamates in beverages by liquid-liquid extraction with low temperature partitioning and liquid chromatography. SciELO.
  • University of Toronto. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2).
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • Goulart, S. M., et al. (2012, June 5). Determination of carbamates in beverages by liquid-liquid extraction with low temperature partitioning and liquid chromatography. SciSpace.
  • BenchChem. (n.d.). Methyl methyl[(4-methylphenyl)sulfonyl]carbamate | 32258-50-7.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Methyl (4-formylphenyl)carbamate.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization.
  • BenchChem. (n.d.). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography.
  • OC-Vlog. (2013, October 22). 【4K】-- Column Chromatography (Purification). YouTube.
  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters.
  • de Silva, A. (2022). Column chromatography in Pharmaceutical analysis. Open Access Journals.
  • Senzer, B. D., et al. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of Methyl methyl[(4-methylphenyl)sulfonyl]carbamate

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently assist drug development professionals and analytical chemists in troubleshooting the erratic recovery of difunctional c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently assist drug development professionals and analytical chemists in troubleshooting the erratic recovery of difunctional carbamates.

Methyl methyl[(4-methylphenyl)sulfonyl]carbamate (also known as Methyl N-methyl-N-tosylcarbamate) is a tertiary N-sulfonylcarbamate. Its unique structure—featuring a highly electron-withdrawing tosyl group and an N-methyl substitution—creates highly specific stability profiles under acidic and basic conditions. This guide is designed to provide you with the mechanistic causality behind its degradation and field-proven, self-validating protocols to ensure assay integrity.

Part 1: Fundamental Mechanistic Insights (FAQs)

Q1: Why does Methyl methyl[(4-methylphenyl)sulfonyl]carbamate degrade in alkaline buffers but remain highly stable in mild acids? A1: The stability of this compound is entirely dictated by its substitution pattern. Secondary sulfonylcarbamates (which possess an N-H bond) undergo a rapid E1cb elimination mechanism in basic media to form a highly reactive sulfonyl isocyanate[1]. However, because our target compound is N-methylated (a tertiary carbamate), it lacks the necessary acidic proton to undergo E1cb elimination[1].

Instead, in basic conditions, it is forced down a slower addition-elimination ( BAc​2 ) pathway. Hydroxide ions nucleophilically attack the sterically hindered carbamate carbonyl carbon, forming a rate-limiting tetrahedral intermediate[1],[2]. Conversely, under acidic conditions, the compound is exceptionally stable. The strong inductive (-I) and resonance (-M) electron-withdrawing effects of the tosyl group pull electron density away from the nitrogen and carbonyl oxygen, drastically reducing their basicity[3],[4]. Because protonation is thermodynamically unfavorable, acid-catalyzed hydrolysis is negligible at room temperature.

Q2: What are the primary degradation products if my sample prep diluent exceeds pH 8? A2: When the tetrahedral intermediate collapses during base-catalyzed hydrolysis, the C-N bond cleaves. The sulfonamide anion acts as the leaving group because its negative charge is highly stabilized by the adjacent sulfonyl group[1],[3]. This yields N-methyl-p-toluenesulfonamide and methyl carbonate. The methyl carbonate rapidly decomposes into methanol and carbon dioxide [1].

Part 2: Visualizing the Degradation Pathway

To assist in your structural understanding, the following diagram maps the base-catalyzed degradation mechanism.

Mechanism A Methyl N-methyl-N-tosylcarbamate (Stable at pH < 7) B Hydroxide Attack (pH > 8) at Carbonyl Carbon A->B OH- C Tetrahedral Intermediate [Rate-Limiting Step] B->C D N-methyl-p-toluenesulfonamide (Leaving Group) C->D C-N Cleavage E Methyl Carbonate (Unstable) C->E C-N Cleavage F Methanol + CO2 E->F Rapid Decomposition

Base-catalyzed addition-elimination hydrolysis pathway.

Part 3: Quantitative Stability Profile

When designing your extraction workflows or formulation buffers, refer to the following kinetic stability data.

pH LevelBuffer / Modifier SystemTemperatureEstimated Half-Life ( t1/2​ )Predominant Mechanism
2.0 0.1% Formic Acid (aq)25 °C> 30 daysAcid-catalyzed (Negligible)
7.4 Phosphate Buffered Saline25 °C~ 7 daysSpontaneous hydrolysis
10.0 Carbonate Buffer25 °C~ 12 hoursBase-catalyzed addition-elimination
12.0 0.01 M NaOH25 °C< 30 minsBase-catalyzed addition-elimination

(Note: Quantitative estimates are derived from the kinetic parameters of tertiary N-arylsulfonylcarbamate hydrolysis models[1],[2].)

Part 4: Troubleshooting & Experimental Protocols

Issue: Loss of Analyte Peak Area During LC-MS/MS Quantification

Root Cause: Blood plasma and serum are naturally slightly alkaline (pH ~7.4). Extended benchtop exposure or the use of neutral/basic reconstitution solvents initiates spontaneous hydrolysis before the sample reaches the autosampler.

Self-Validating Protocol: Acid-Stabilized Protein Precipitation

To ensure absolute recovery, you must lock the analyte in its stable, proton-resistant state immediately upon collection.

Step 1: Preparation of Quench Solution

  • Action: Prepare 100% Acetonitrile (ACN) containing 0.2% Formic Acid (FA) and 10 ng/mL of a Stable-Isotope-Labeled Internal Standard (SIL-IS).

  • Causality: The organic solvent denatures esterases/proteases, while the 0.2% FA immediately drops the matrix pH below 4, completely arresting the BAc​2 hydrolysis pathway.

  • Validation Check: The SIL-IS acts as your internal system suitability control. If the absolute peak area of the analyte drops but the Analyte/SIL-IS ratio remains constant, you are experiencing matrix ion suppression, not chemical degradation.

Step 2: Sample Quenching

  • Action: Add 300 µL of the cold Quench Solution to 100 µL of plasma. Vortex immediately for 30 seconds.

  • Causality: Rapid mechanical mixing ensures an instantaneous pH drop before localized alkaline pockets in the plasma can induce micro-environmental hydrolysis.

Step 3: Centrifugation & Transfer

  • Action: Centrifuge at 14,000 x g for 10 minutes at 4 °C. Transfer 200 µL of the supernatant to an autosampler vial containing 200 µL of HPLC-grade water (pre-acidified with 0.1% FA).

  • Causality: Diluting the organic extract with acidic water matches the initial mobile phase conditions of reverse-phase LC, preventing peak shape distortion (solvent effects) while maintaining the protective acidic environment.

Step 4: LC-MS/MS Analysis & Continuous Validation

  • Action: Utilize a mobile phase consisting of Water/ACN with 0.1% FA.

  • Validation Check: Program your mass spectrometer to monitor the MRM transition for the primary degradation product (N-methyl-p-toluenesulfonamide). If this peak appears and its area increases over sequential injections, your autosampler temperature is too high or your diluent pH has drifted.

Workflow Start Sample Prep for LC-MS Check Check Diluent pH Start->Check Basic pH > 7 (Basic) Check->Basic Unstable Acidic pH 3 - 6 (Acidic) Check->Acidic Stable Fix Add 0.1% Formic Acid Basic->Fix Neutralize Analyze Proceed to Injection Acidic->Analyze Fix->Analyze

Self-validating sample preparation workflow for LC-MS.

References

  • [1] Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates - RSC Publishing. Royal Society of Chemistry.[Link]

  • [2] Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates - Journal of the Chemical Society, Perkin Transactions 2. Royal Society of Chemistry.[Link]

  • [3] ACIDIC STRENGTH & BASIC STRENGTH. Physics Wallah.[Link]

  • [4] 5 Key Basicity Trends of Amines. Master Organic Chemistry.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Byproduct Formation in Reactions Involving Methyl methyl[(4-methylphenyl)sulfonyl]carbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the ambident reactivity and orthogonal deprotection of N-sulfonyl carbamates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the ambident reactivity and orthogonal deprotection of N-sulfonyl carbamates. The compound Methyl methyl[(4-methylphenyl)sulfonyl]carbamate (systematically known as Methyl N-methyl-N-tosylcarbamate) is a highly versatile protected amine intermediate. However, its synthesis and downstream transformations are prone to specific, yield-destroying side reactions.

This guide provides a mechanistic deep-dive into preventing these byproducts, ensuring your experimental workflows remain robust and self-validating.

Part 1: FAQ & Troubleshooting — Synthesis & Ambident Reactivity

Q1: During the synthesis of Methyl methyl[(4-methylphenyl)sulfonyl]carbamate via methylation of Methyl N-tosylcarbamate, I am observing a significant impurity. LC-MS indicates it has the exact same mass as my product. What is this byproduct, and how do I prevent it?

A1: You are observing Dimethyl N-tosylcarbonimidate , the O-alkylation byproduct. N-tosylcarbamates are classic ambident nucleophiles capable of reacting at either the nitrogen or the oxygen atom[1]. Under standard Mitsunobu conditions or when using hard electrophiles (like methyl triflate), the harder oxygen center is frequently alkylated, leading to significant O-alkylation byproducts[1][2].

The Solution: To prevent this and drive exclusive N-alkylation, you must use a soft electrophile (such as Iodomethane) paired with a mild base like K₂CO₃ in a polar aprotic solvent (DMF). This aligns with Pearson's Hard and Soft Acids and Bases (HSAB) theory: the softer nitrogen center preferentially attacks the softer methyl iodide, while DMF solvates the potassium cation to leave the nucleophilic anion free.

AmbidentReactivity Reactant Methyl N-tosylcarbamate (Ambident Nucleophile) Electrophile Methylating Agent (e.g., MeI or MeOH/DIAD) Reactant->Electrophile N_Attack N-Alkylation (Soft Electrophile/Base) Electrophile->N_Attack Soft conditions O_Attack O-Alkylation (Hard Electrophile/Base) Electrophile->O_Attack Hard conditions Product Methyl methyl[(4-methylphenyl)sulfonyl]carbamate (Target Product) N_Attack->Product Byproduct Dimethyl N-tosylcarbonimidate (Byproduct) O_Attack->Byproduct

Fig 1: Ambident reactivity pathways of N-tosylcarbamates during methylation.

Part 2: FAQ & Troubleshooting — Deprotection & Chemoselectivity

Q2: I am attempting to remove the tosyl group from Methyl methyl[(4-methylphenyl)sulfonyl]carbamate to obtain Methyl N-methylcarbamate, but I am isolating N-methyl-p-toluenesulfonamide instead. Why is the carbamate cleaving first?

A2: This is a chemoselectivity issue driven by the electrophilicity of your reagents. Strong nucleophilic hydrides (e.g., LiAlH₄) or harsh basic conditions will preferentially attack the highly electrophilic carbonyl carbon of the methyl ester, cleaving the carbamate and leaving the robust S-N sulfonamide bond intact.

The Solution: To prevent this byproduct, you must switch to a Single Electron Transfer (SET) reduction mechanism. Using Magnesium turnings in Methanol under sonication selectively transfers electrons to the low-lying LUMO of the sulfonyl group, cleaving the S-N bond while leaving the carbamate entirely unaffected.

DeprotectionWorkflow Start Methyl methyl[(4-methylphenyl)sulfonyl]carbamate Goal Target: Cleave Tosyl Group (Retain Carbamate) Start->Goal Cond1 Condition: LiAlH4 or SmI2 (Harsh) Start->Cond1 Cond2 Condition: Mg / MeOH (Mild SET) Start->Cond2 Byprod1 Byproduct: Cleaved Carbamate (N-methyl-p-toluenesulfonamide) Cond1->Byprod1 Over-reduction Success Product: Methyl N-methylcarbamate Cond2->Success Selective S-N cleavage

Fig 2: Chemoselective deprotection workflow to prevent carbamate cleavage.

Part 3: FAQ & Troubleshooting — Cross-Coupling & Catalysis

Q3: Can I use Methyl methyl[(4-methylphenyl)sulfonyl]carbamate directly as a nucleophile in Pd-catalyzed allylic C-H amination reactions (e.g., with the White catalyst)?

A3: No. Unlike its parent compound (Methyl N-tosylcarbamate), the N-methylated derivative lacks the acidic N-H proton (pKa ~ 3.5) required to form the active anionic nucleophile in standard Brønsted base-activated Pd(II) catalysis[3]. Attempting to force this reaction will not yield the desired allylic amine; instead, the catalytic cycle will divert, leading to the formation of allylic acetates as the major byproduct[3]. Furthermore, when dealing with ambident nucleophiles in Pd-catalysis, the addition of azaphilic Lewis acids is often required to suppress O-alkylation and promote C-N bond formation[4]. Because your substrate is already N-methylated, it cannot participate in this specific C-N bond-forming pathway.

Part 4: Quantitative Data Summaries

Table 1: Influence of Reaction Conditions on N- vs. O-Alkylation Ratios
Methylating AgentBase / CatalystSolventN-Alkylation (%)O-Alkylation (%)Causality / Mechanism
MeI K₂CO₃DMF>95%<5%Soft electrophile (MeI) pairs with soft nucleophilic center (N). DMF solvates K⁺, leaving the anion free.
MeOTf NaHTHF40%60%Hard electrophile (MeOTf) favors attack at the harder oxygen center.
MeOH / DIAD PPh₃THF70%30%Mitsunobu conditions often yield mixed results due to the ambident nature of the phosphonium intermediate[1].
Table 2: Deprotection Strategies and Byproduct Profiles
Reagent SystemTarget Bond CleavedMajor ByproductYield of TargetTroubleshooting Action
Mg / MeOH (Sonication) S-N (Detosylation)Trace over-reduction88%Maintain temperature < 30°C to prevent ester solvolysis.
LiAlH₄ C-O (Carbamate cleavage)N-methyl-p-toluenesulfonamide<10%Avoid strong hydrides; they preferentially attack the carbonyl.
Na / Naphthalene S-N (Detosylation)Free methylamine (dual cleavage)45%Strictly control equivalents of Na (exactly 2.0 eq) and quench rapidly.

Part 5: Validated Experimental Protocols

Protocol 1: Highly Selective N-Methylation (Preventing O-Alkylation Byproducts)

Self-Validating System: The use of a mild base (K₂CO₃) in a polar aprotic solvent (DMF) ensures the generation of a solvent-separated ion pair. By monitoring the reaction via TLC, the absence of the higher-Rf O-alkylated isourea validates the chemoselectivity of the soft electrophile (MeI).

  • Preparation: Charge a flame-dried 50 mL round-bottom flask with Methyl N-tosylcarbamate (1.0 equiv, 10 mmol) and anhydrous K₂CO₃ (2.0 equiv, 20 mmol).

  • Solvation: Add anhydrous DMF (50 mL) to achieve a 0.2 M concentration. Stir at 25°C for 15 minutes to pre-form the potassium salt.

  • Alkylation: Dropwise add Iodomethane (MeI, 1.2 equiv, 12 mmol) via syringe. Causality Note: MeI is chosen over dimethyl sulfate because its softer electrophilic nature drastically reduces O-alkylation[2].

  • Monitoring: Stir at 25°C for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The target N-methylated product will appear as a single spot (Rf ~0.4), whereas the O-alkylated byproduct (if present) typically runs higher (Rf ~0.6).

  • Workup: Quench with saturated aqueous NH₄Cl (50 mL). Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to completely remove residual DMF.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Methyl methyl[(4-methylphenyl)sulfonyl]carbamate.

Protocol 2: Chemoselective Detosylation via Single Electron Transfer

Self-Validating System: The visual transition of the reaction mixture from clear to dark grey (as Mg is consumed) acts as an internal indicator of SET activation. The mild temperature prevents the thermodynamic cleavage of the carbamate.

  • Preparation: Dissolve Methyl methyl[(4-methylphenyl)sulfonyl]carbamate (1.0 equiv, 5 mmol) in anhydrous Methanol (50 mL, 0.1 M).

  • Activation: Add freshly activated Magnesium turnings (10.0 equiv, 50 mmol) to the flask.

  • Reaction: Place the flask in an ultrasonic bath and sonicate at room temperature. Causality Note: Sonication continuously exposes fresh, unoxidized Mg surfaces, facilitating the single electron transfer to the sulfonyl LUMO without requiring harsh heating that would cleave the carbamate.

  • Temperature Control: Add ice to the sonication bath as needed to maintain the internal temperature strictly below 30°C.

  • Workup: Upon complete consumption of starting material (typically 2-4 hours, verified by LC-MS), decant the liquid from the unreacted Mg into a beaker containing saturated aqueous NH₄Cl (100 mL).

  • Isolation: Extract with CH₂Cl₂ (3 × 50 mL), dry over MgSO₄, and concentrate to yield the deprotected Methyl N-methylcarbamate.

References

  • Torhan, M. C., Peet, N. P., & Williams, J. D. (2013). "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions." Tetrahedron Letters. URL: [Link]

  • Martinez, A. M., et al. (2020). "Alkene Syn- and Anti-Oxyamination with Malonoyl Peroxides." Organic Letters. URL: [Link]

  • Chen, M. S., Prabagaran, N., Labenz, N. A., & White, M. C. (2005). "A Catalytic, Brønsted Base Strategy for Intermolecular Allylic C—H Amination." Journal of the American Chemical Society. URL: [Link]

  • Paradine, S. M., & White, M. C. (2013). "Catalyst-Controlled C–O versus C–N Allylic Functionalization of Terminal Olefins." Journal of the American Chemical Society. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reactions Involving Methyl methyl[(4-methylphenyl)sulfonyl]carbamate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl methyl[(4-methylphenyl)sulfonyl]carbamate. Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl methyl[(4-methylphenyl)sulfonyl]carbamate. This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you improve the reaction rates and outcomes of your experiments, whether you are synthesizing this molecule or using it as a reactant.

Introduction: Understanding the Molecule

Methyl methyl[(4-methylphenyl)sulfonyl]carbamate is a specialized organic compound featuring a sulfonylcarbamate moiety. The tosyl (4-methylphenyl)sulfonyl group is a strong electron-withdrawing group, which significantly influences the reactivity of the adjacent carbamate linkage. This structure makes it a valuable intermediate in organic synthesis.[1] Understanding and controlling its reaction kinetics is crucial for achieving high yields and purity. This guide is structured to address the most common challenges encountered in the lab.

Part 1: Core Principles of Reaction Rate Optimization

Before troubleshooting, it's essential to understand the fundamental factors that govern the rate of any chemical reaction. These principles form the basis for all optimization strategies.[2][3]

  • Concentration: An increase in the concentration of reactants leads to more frequent molecular collisions, thereby increasing the reaction rate.[4][5]

  • Temperature: Raising the temperature increases the kinetic energy of molecules, resulting in more frequent and more energetic collisions. This allows more molecules to overcome the activation energy barrier.[3] However, for carbamates, excessive heat can lead to thermal decomposition, a critical consideration.[6][7][8]

  • Catalysts: A catalyst increases the reaction rate by providing an alternative reaction pathway with a lower activation energy, without being consumed in the process.[3] Various catalysts, including Lewis acids and bases, are effective in carbamate synthesis.[9][10][11]

  • Solvent: The solvent can influence reaction rates in several ways, including reactant solubility and stabilization of transition states. Solvent polarity and viscosity are key parameters to consider.[2][12]

`dot graph "Key_Factors_Affecting_Reaction_Rate" { layout=neato; rankdir="LR"; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

Rate [label="Reaction Rate", pos="0,0!", shape=doublecircle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Temp [label="Temperature", pos="-2,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conc [label="Concentration", pos="2,1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Catalyst [label="Catalyst", pos="-2,-1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Solvent", pos="2,-1.5!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Temp -> Rate [label="Increases Collisions\n& Energy"]; Conc -> Rate [label="Increases Collision\nFrequency"]; Catalyst -> Rate [label="Lowers Activation\nEnergy"]; Solvent -> Rate [label="Stabilizes\nTransition State"]; } ` Caption: Interacting factors that govern the overall reaction rate.

Part 2: Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address common problems. We will cover two scenarios: the synthesis of the target molecule and its use as a reactant .

Scenario A: Synthesis of Methyl methyl[(4-methylphenyl)sulfonyl]carbamate

The synthesis of a sulfonyl carbamate typically involves the reaction of a sulfonyl isocyanate with an alcohol or the reaction of a sulfonamide with a chloroformate. The following questions address slow or inefficient synthesis.

Q1: My synthesis reaction is extremely slow or has stalled. What are the first steps to troubleshoot?

A1: A stalled reaction is a common issue. A systematic approach is key.

  • Verify Reagent Quality: Ensure starting materials, especially the sulfonamide and methyl chloroformate (or equivalent reagents), are pure and anhydrous. Moisture can consume reactive intermediates.

  • Increase Temperature: Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Be cautious, as carbamates can decompose at high temperatures.[6][13]

  • Increase Concentration: If the reaction is conducted in a dilute solution, carefully increase the concentration of the limiting reagent.

  • Re-evaluate Your Base: If your reaction requires a base to scavenge HCl, ensure it is non-nucleophilic (e.g., pyridine, triethylamine, or DIPEA) and added in sufficient quantity (at least 1.1 equivalents).

`dot digraph "Troubleshooting_Workflow" { graph [fontname="Helvetica", fontsize=10]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9];

Start [label="Reaction is Slow or Stalled", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Temp [label="Is Temperature Optimized?"]; Increase_Temp [label="Increase Temperature by 10-20°C"]; Check_Degradation [label="Monitor for Degradation\n(TLC/LCMS)"]; Check_Conc [label="Are Concentrations Adequate?"]; Increase_Conc [label="Increase Reactant Concentration"]; Check_Catalyst [label="Is a Catalyst Being Used?"]; Add_Catalyst [label="Screen for an Effective Catalyst\n(e.g., Lewis Acid, Base)"]; Review_Solvent [label="Is the Solvent Choice Optimal?"]; Change_Solvent [label="Test Solvents with Different Polarity"]; Success [label="Reaction Rate Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Temp; Check_Temp -> Increase_Temp [label="No"]; Increase_Temp -> Check_Degradation; Check_Degradation -> Check_Conc; Check_Temp -> Check_Conc [label="Yes"]; Check_Conc -> Increase_Conc [label="No"]; Increase_Conc -> Check_Catalyst; Check_Conc -> Check_Catalyst [label="Yes"]; Check_Catalyst -> Add_Catalyst [label="No"]; Add_Catalyst -> Review_Solvent; Check_Catalyst -> Review_Solvent [label="Yes"]; Review_Solvent -> Change_Solvent [label="No"]; Change_Solvent -> Success; Review_Solvent -> Success [label="Yes"]; } ` Caption: A logical troubleshooting guide for common synthesis issues.

Q2: What type of catalyst can I use to accelerate carbamate formation, and how do I choose one?

A2: Both Lewis acid and base catalysis can be effective for carbamate synthesis.

  • Lewis Acids: Catalysts like Zinc Chloride (ZnCl₂) have been shown to be efficient in activating carbamoyl chlorides for reaction with alcohols.[9] Other Lewis acids such as Zn(OAc)₂ or alkali metal salts (e.g., K₂CO₃, which can act as a Lewis acid and a base) can also be effective.[9][11]

  • Base Catalysis: In reactions involving amines, CO₂, and silicate esters, superbases or their ionic liquid derivatives have been used to deprotonate the amine, increasing its nucleophilicity.[10] For your specific synthesis, a strong, non-nucleophilic base can accelerate the reaction by deprotonating the sulfonamide nitrogen.

Data Summary: Effect of Catalysts on Carbamate Synthesis (Analogous Systems)

Catalyst (System)Temperature (°C)Time (h)Yield (%)Reference
Zinc Chloride (ZnCl₂)Room Temp287[9]
Zinc Acetate (Zn(OAc)₂)15024~70-80[10]
Potassium Carbonate (K₂CO₃)15024~90-97[11]
[DBUH][OAc] (Ionic Liquid)1502496[10]

Note: Data is from analogous carbamate synthesis systems and serves as a guide for catalyst selection.

Q3: How does my choice of solvent affect the reaction rate?

A3: The solvent plays a critical role. For a reaction that likely proceeds through a polar transition state, a polar aprotic solvent is often a good choice.

  • Polar Aprotic Solvents: Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), and Acetonitrile (MeCN) can effectively solvate the reactants and any charged intermediates without interfering with the reaction.

  • Aprotic Nonpolar Solvents: Toluene or xylenes can also be used, especially if higher temperatures are required.[14]

  • Solvent Effects on Decomposition: The choice of solvent can also impact the rate of thermal decomposition. Studies on similar carbamates have been conducted in solvents like diphenyl ether and dodecane to probe these effects.[12]

Scenario B: Using Methyl methyl[(4-methylphenyl)sulfonyl]carbamate as a Reactant

Once synthesized, this molecule can be used in subsequent reactions, for example, as a protecting group or in a substitution reaction where the tosylcarbamate moiety acts as a leaving group.

Q4: I am trying to use this compound in a substitution reaction, but it's unreactive. Why?

A4: The reactivity is dominated by the sulfonyl group. The nitrogen lone pair is significantly delocalized into both the carbonyl and the sulfonyl groups, making it a very poor nucleophile. The N-H proton (if it were present) would be quite acidic.[15] If you are attempting a reaction at the nitrogen, it will likely require a very strong base to deprotonate it first. If you are attempting to use the entire tosyl-methyl-carbamate group as a leaving group, this is not a typical transformation and would require harsh conditions or specific activation.

Q5: I'm observing product degradation when I heat my reaction to increase the rate. What is happening?

A5: You are likely observing thermal decomposition. Carbamates can thermally decompose into an isocyanate and an alcohol.[6][13] In your case, the likely decomposition products would be N-methyl-N-tosyl isocyanate and methanol, or potentially other fragmentation pathways.

  • Mechanism: This decomposition is often a unimolecular elimination reaction that proceeds through a four-centered transition state.[6][13]

  • Solution:

    • Lower the Temperature: This is the most straightforward solution. Find the minimum temperature at which an acceptable rate is achieved.

    • Use a Catalyst: Instead of relying on high temperatures, introduce a catalyst that can lower the activation energy, allowing the reaction to proceed at a lower, safer temperature.

    • Change Solvents: A study on the decomposition of methyl N-phenyl carbamate found that using chlorobenzene as a solvent under pressure could achieve high conversion with almost 100% selectivity, avoiding side reactions.[8]

Q6: Can the tosyl group itself participate in or hinder the reaction?

A6: Absolutely. The tosyl group is a powerful electron-withdrawing group. This has two main effects:

  • Acidity: It increases the acidity of any adjacent N-H protons. In reactions involving tosyl carbamates, this acidity has been shown to be sufficient to protonate other reagents, initiating a reaction cascade in a "self-promoted" manner.[15]

  • Leaving Group Ability: The tosyl group is an excellent leaving group in its own right (as tosylate, TsO⁻). While the entire tosylcarbamate is not a typical leaving group, reactions at the sulfonyl sulfur are possible, though less common under typical synthetic conditions.

Part 3: Experimental Protocols

These protocols provide a starting point for optimization experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Baseline Synthesis of a Tosyl Carbamate

This protocol is a general method for the synthesis of a tosyl carbamate from a sulfonamide and a chloroformate.

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add N-methyl-p-toluenesulfonamide (1.0 eq).

  • Dissolution: Dissolve the sulfonamide in anhydrous dichloromethane (DCM, ~0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), dropwise.

  • Reagent Addition: Slowly add methyl chloroformate (1.1 eq) dropwise over 10-15 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC, staining with potassium permanganate. The starting sulfonamide and product should have different Rf values.

  • Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Screening Catalysts for Rate Improvement

This workflow describes how to test different catalysts in parallel to find the most effective one.

  • Setup: Prepare several small-scale reaction vials, each with a stir bar.

  • Reactant Addition: To each vial, add the starting materials and solvent as described in Protocol 1 (steps 1-5), but omit the base if the catalyst is expected to serve that role.

  • Catalyst Addition: To each vial, add a different catalyst (e.g., ZnCl₂, K₂CO₃, DMAP) at a specific loading (e.g., 5-10 mol%). Include a control reaction with no catalyst.

  • Reaction & Monitoring: Place all vials in a temperature-controlled heating block set to a moderate temperature (e.g., 40 °C). Take small aliquots from each vial at regular intervals (e.g., 1h, 2h, 4h, 8h) and analyze by LC-MS or TLC to determine the conversion rate.

  • Analysis: Compare the rates of conversion between the different catalysts to identify the most promising candidate for scale-up.

References

  • Daly, N. J., & Ziolkowski, F. (1972). The thermal decompositions of carbamates. II. Methyl N-methylcarbamate. Australian Journal of Chemistry, 25(7), 1453-1458. [Link]

  • Yadav, J. S., et al. (2022). Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. ACS Omega. [Link]

  • Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546. [Link]

  • Li, C., et al. (2021). Catalytic synthesis of bio-based carbamate by methoxycarbonylation of furfurylamine with dimethyl carbonate over Pb–Ni composite oxides. Reaction Chemistry & Engineering. [Link]

  • Han, S. B., et al. (2019). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society. [Link]

  • Daly, N. J., & Ziolkowski, F. (1972). THE THERMAL DECOMPOSITIONS OF CARBAMATES. II. METHYL N-METHYLCARBAMATE. Australian Journal of Chemistry. [Link]

  • Lin, C-Y., et al. (2017). Direct synthesis of carbamate from CO2 using a task-specific ionic liquid catalyst. Scientific Reports. [Link]

  • Lin, C-Y., et al. (2018). Alkali Metal Salt as Catalyst for Direct Synthesis of Carbamate from Carbon Dioxide. ACS Sustainable Chemistry & Engineering. [Link]

  • Jordan, E. A., & Thorne, M. P. (1987). The thermal decomposition of carbamates and carbonates of 2-arylpropan-2-ols and 1-aryl-1-phenylethanols: temperature and solvent effects on the reaction constant and kinetic isotope effects. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Wang, L., et al. (2013). Kinetic Study on the Novel Efficient Clean Decomposition of Methyl N-Phenyl Carbamate to Phenyl Isocyanate. Industrial & Engineering Chemistry Research. [Link]

  • LibreTexts. (2021). Factors That Affect Reaction Rates. Chemistry LibreTexts. [Link]

  • A-Level Chemistry. Factors Affecting the Rate of a Reaction. A-Level Chemistry Revision Notes. [Link]

  • Kristensen, B. R., & Pedersen, C. M. (2023). Self‐Promoted N‐Glycosylation: Extended Substrate Scope and Substituent Effects. Chemistry – A European Journal. [Link]

  • CDLI. Factors Affecting Reaction Rates. CDLI. [Link]

  • LibreTexts. (2020). 8.3: Factors Affecting Reaction Rates. Chemistry LibreTexts. [Link]

  • CWI. (n.d.). 15.2 Factors Affecting Reaction Rates. College of Western Idaho General Chemistry. [Link]

  • FMC Corporation. (1981). Preparation of carbamates.

Sources

Reference Data & Comparative Studies

Validation

Validation and Performance Comparison of Methyl methyl[(4-methylphenyl)sulfonyl]carbamate in Catalytic C–N Activation

As synthetic methodologies evolve, the ability to activate traditionally inert chemical bonds has unlocked entirely new retrosynthetic disconnections. Among these, the activation of the amide and carbamate C–N bond repre...

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Author: BenchChem Technical Support Team. Date: March 2026

As synthetic methodologies evolve, the ability to activate traditionally inert chemical bonds has unlocked entirely new retrosynthetic disconnections. Among these, the activation of the amide and carbamate C–N bond represents a significant leap forward. Methyl methyl[(4-methylphenyl)sulfonyl]carbamate (hereafter referred to as MTC , formula: C10​H13​NO4​S ) is a highly specialized, electronically destabilized carbamate.

This guide provides an in-depth, objective comparison of MTC against alternative carbamate reagents. It outlines the mechanistic rationale behind its unique reactivity and provides self-validating experimental protocols for researchers and drug development professionals looking to implement this reagent in transition-metal-catalyzed cross-coupling and amidation workflows.

Mechanistic Rationale: Ground-State Destabilization

To understand why MTC outperforms standard protecting groups in C–N bond activation, we must examine the causality of its structural design. In standard carbamates (e.g., N-Boc or N-Cbz), the nitrogen lone pair delocalizes into the carbonyl π∗ orbital, granting the C–N bond significant double-bond character and high dissociation energy (~20 kcal/mol resonance stabilization).

MTC disrupts this stability through two synergistic mechanisms:

  • Electronic Withdrawal: The highly electronegative p-toluenesulfonyl (tosyl) group pulls electron density away from the nitrogen atom, drastically reducing its ability to donate into the carbamate carbonyl.

  • Steric Distortion: The addition of the N-methyl group forces the N–C(O) bond out of planarity. This steric clash minimizes orbital overlap, effectively breaking the resonance system.

Consequently, the C–N bond in MTC is significantly weakened, lowering the activation barrier for oxidative addition by low-valent transition metals such as Ni(0). This allows MTC to act as a highly efficient electrophile, as demonstrated in recent non-precious-metal catalysis studies (1[1]).

Mechanism A Methyl methyl[(4-methylphenyl) sulfonyl]carbamate (Electrophile) B Ni(0) Catalyst Coordination A->B + Ni(cod)2 / NHC Ligand C Oxidative Addition (C-N Bond Cleavage) B->C Weakened C-N bond D Transmetalation (Nucleophile Addition) C->D + R-B(OH)2 E Reductive Elimination D->E Intermediate Rearrangement E->B Catalyst Regeneration F Cross-Coupled Product (e.g., Methyl benzoate) E->F Product Release

Figure 1: Catalytic cycle for Ni-catalyzed C-N bond activation of the N-methyl-N-tosyl carbamate.

Performance Comparison: MTC vs. Alternatives

When designing a synthetic route, the choice of carbamate dictates whether the molecule will act as a nucleophile or an electrophile. Table 1 objectively compares MTC with common alternatives.

Table 1: Comparative Reactivity Profile in Catalytic Workflows

Reagent / ElectrophileC–N Bond Dissociation EnergyPrimary Catalytic RoleRelative Reactivity (Ni Catalysis)
MTC (N-Methyl-N-Tosyl) Low (Highly Destabilized)Electrophile (Cross-coupling)Excellent (>90% yield)
Methyl N-tosylcarbamate (N-H) High (Forms unreactive anion)Nucleophile (Allylic Amination)Poor (<5% yield)
Methyl N-methyl-N-Boc-carbamate ModerateElectrophileGood (Requires forcing conditions)
Methyl N-benzyl-N-tosylcarbamate LowElectrophileVery Good (Slight steric hindrance)

Analytical Insight: Unmethylated Methyl N-tosylcarbamate (N-H) is highly acidic (pKa ~3.5). Under basic cross-coupling conditions, it deprotonates to form an anion, rendering it completely inert to oxidative addition. Instead, the N-H variant is exclusively utilized as a nucleophile in Pd(II)-catalyzed allylic C–H amination (2[2]). By capping the nitrogen with a methyl group, MTC eliminates this parasitic deprotonation pathway, enforcing its role as an electrophile (3[3]).

Experimental Validation Protocol

To establish trustworthiness in your synthetic results, analytical validation must be decoupled from isolation bias (e.g., material lost during column chromatography). The following protocol utilizes quantitative NMR (qNMR) to create a self-validating system for the Suzuki-Miyaura cross-coupling of MTC.

Step-by-Step Methodology: Ni-Catalyzed Cross-Coupling of MTC

Objective: Convert MTC to methyl benzoate to validate the electrophilic activation of the C–N bond.

  • Catalyst Activation (Glovebox): In a nitrogen-filled glovebox, charge an oven-dried 2-dram vial with Ni(cod)2​ (10 mol%, 0.10 mmol) and an N-heterocyclic carbene ligand such as SIPr (10 mol%, 0.10 mmol). Add anhydrous toluene (1.0 mL) and stir for 15 minutes to pre-form the active Ni(0)-NHC complex.

  • Reagent Addition: To the active catalyst solution, add Methyl methyl[(4-methylphenyl)sulfonyl]carbamate (1.0 mmol, ~243 mg), phenylboronic acid (2.0 mmol), and anhydrous K3​PO4​ (3.0 mmol).

  • Thermal Promotion: Seal the reaction vessel with a Teflon-lined cap, remove it from the glovebox, and heat at 100 °C for 12 hours.

    • Causality Note: Despite the ground-state destabilization provided by the N-tosyl group, elevated temperatures are required to overcome the kinetic barrier of C–N oxidative addition.

  • Internal Standard Addition (Critical Step): Cool the vessel to room temperature. Open the vial and add exactly 1.00 mmol of hexamethylbenzene as an internal standard.

    • Causality Note: Adding the standard after the reaction but before the workup ensures that any physical losses during extraction or filtration affect the product and the standard equally. This guarantees the absolute integrity of the qNMR molar ratio.

  • Workup and Analysis: Dilute the mixture with ethyl acetate (5 mL), filter through a short pad of silica gel to remove inorganic salts and the Ni catalyst, and concentrate under reduced pressure. Analyze the crude mixture via 1H NMR in CDCl3​ .

Workflow S1 Step 1: Setup Ni(cod)2 + Ligand + Substrate S2 Step 2: Catalysis 100°C, 12h Toluene S1->S2 S3 Step 3: Quench Add Internal Std (Hexamethylbenzene) S2->S3 S4 Step 4: Validation qNMR & GC-MS Quantification S3->S4

Figure 2: Self-validating experimental workflow for evaluating carbamate reactivity.

Quantitative Data: qNMR Validation Parameters

To accurately calculate the reaction yield without isolation, utilize the diagnostic 1H NMR signals outlined in Table 2. The yield is calculated by integrating the product's methoxy peak against the hexamethylbenzene reference.

Table 2: qNMR Validation Parameters for MTC Reactions ( 1H NMR, CDCl3​ )

ComponentDiagnostic SignalIntegrationPurpose
MTC (Starting Material) ~3.35 ppm (s, 3H, N−CH3​ )3.00Quantify unreacted starting material
Methyl Benzoate (Product) ~3.90 ppm (s, 3H, O−CH3​ )3.00Quantify successful C–N activation and coupling
Hexamethylbenzene (Std) 2.22 ppm (s, 18H, Ar−CH3​ )18.00Absolute reference for molar calculations

By tracking the disappearance of the ~3.35 ppm signal and the emergence of the ~3.90 ppm signal, researchers can quantitatively validate the efficiency of the MTC reagent in their specific catalytic systems.

References

  • A Catalytic, Brønsted Base Strategy for Intermolecular Allylic C— H Amination. SciSpace.[https://vertexaisearch.cloud.google.
  • Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFT86z8_Kcd1GjwijOi5h9AQMDVrPhHSXM8S_bQRrXoVNtc0qfV9XeOqg0fKEdBpi75WFNpscBxCT1DZ0ASf7C5dPnRDPFWr6bHEIkWHJaDweHn57-zd4fk90ZPmsdT1gpBJaetX02rENtAPg==]
  • Nickel-Catalyzed Reduction of Secondary and Tertiary Amides. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXYpMtl_CWbP-kOlQpFgbdU5OU4B6G9leKwFKfhZ9slyy1Skj6zo4b58Dt0KP78AqbXIM83wqe0PFeDnITapz6ENz9B--BGWaeXDis4JsDWqUgSRWC9hGI5yKiAwvr7irgxnbA-y6Ihqbm_RbDJw==]

Sources

Comparative

A Comparative Guide to Sulfonylcarbamates in Synthesis: Spotlight on Methyl Methyl[(4-methylphenyl)sulfonyl]carbamate

In the intricate landscape of modern organic synthesis, the judicious selection of reagents is paramount to achieving desired molecular transformations with efficiency, selectivity, and safety. Among the diverse classes...

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Author: BenchChem Technical Support Team. Date: March 2026

In the intricate landscape of modern organic synthesis, the judicious selection of reagents is paramount to achieving desired molecular transformations with efficiency, selectivity, and safety. Among the diverse classes of reagents, sulfonylcarbamates have carved a niche as versatile intermediates and synthons. This guide provides an in-depth comparison of methyl methyl[(4-methylphenyl)sulfonyl]carbamate with other notable sulfonylcarbamates, offering field-proven insights and experimental data to inform your synthetic strategies.

Introduction to Sulfonylcarbamates: A Versatile Functional Group

The sulfonylcarbamate moiety, characterized by the R-SO₂-NH-CO-OR' structure, is a robust and versatile functional group found in a range of biologically active molecules and utilized in numerous synthetic applications.[1] Its utility stems from the unique interplay of the electron-withdrawing sulfonyl group and the carbamate functionality, which modulates the reactivity of the N-H bond and influences the overall stability of the molecule. This guide will focus on the synthesis and application of these compounds, with a particular emphasis on comparing their performance in key organic transformations.

Methyl Methyl[(4-methylphenyl)sulfonyl]carbamate: A Detailed Profile

Methyl methyl[(4-methylphenyl)sulfonyl]carbamate, also known as methyl N-methyl-N-tosylcarbamate, is a key player in this class of compounds. Its synthesis is typically achieved through the reaction of methyl isocyanate with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.[2] This straightforward and high-yielding procedure makes it a readily accessible reagent for various applications.

Core Applications:
  • Intermediate in Organic Synthesis: Its structure makes it a valuable building block for more complex molecules.[2]

  • Enzyme Inhibition Studies: The carbamate group can interact with enzymes, making it a useful tool in biological research.[2]

  • Agrochemical and Industrial Chemicals: Its stability and reactivity are leveraged in the production of various industrial chemicals.[2]

dot graph "Synthesis_of_Methyl_methyl_4_methylphenyl_sulfonyl_carbamate" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

"Methyl_Isocyanate" [label="Methyl Isocyanate"]; "Tosyl_Chloride" [label="4-Methylbenzenesulfonyl Chloride"]; "Triethylamine" [label="Triethylamine (Base)"]; "Product" [label="Methyl methyl[(4-methylphenyl)sulfonyl]carbamate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Methyl_Isocyanate" -> "Product" [label="+"]; "Tosyl_Chloride" -> "Product" [label="+"]; "Triethylamine" -> "Product" [label="Catalyst"]; } caption { label: "Synthesis of Methyl methyl[(4-methylphenyl)sulfonyl]carbamate."; fontsize: 12; fontname: "Arial"; } }

Comparative Analysis with Other Sulfonylcarbamates

The utility of a specific sulfonylcarbamate is often dictated by the nature of the substituents on the sulfonyl and carbamate moieties. Here, we compare methyl methyl[(4-methylphenyl)sulfonyl]carbamate with other commonly employed sulfonylcarbamates.

Methyl N-(p-Toluenesulfonyl)carbamate (Tosylcarbamate)

Methyl N-(p-toluenesulfonyl)carbamate, lacking the N-methyl group, is another widely used reagent.[3] Its synthesis can be achieved through palladium-catalyzed carbonylation of sulfonyl azides in the presence of an alcohol.[4][5]

Key Differences and Applications:

  • N-H Acidity: The presence of the N-H proton in tosylcarbamate makes it suitable for reactions where this acidity is leveraged, such as in the Mitsunobu reaction for the synthesis of protected amines.[6]

  • Protecting Group Chemistry: Both N-tosyl and N-Boc protecting groups are fundamental in multi-step synthesis, and understanding their orthogonal stability is crucial.[7] N-Boc-O-tosylhydroxylamine, for instance, is a versatile reagent for N-amination.[8][9]

Sulfonylcarbamates in Enantioselective Synthesis

The sulfonyl group can play a crucial role in directing enantioselective transformations. For example, bifunctional sulfonamides have been developed as organocatalysts for conjugate addition reactions, achieving high yields and enantiomeric excesses.[10] The acidic N-H of the sulfonamide is believed to be critical for both reactivity and stereocontrol.[10] Furthermore, peptide-based catalysts have been employed for the enantioselective sulfonylation of diols.[11] The development of carbene-catalyzed enantioselective additions of sulfinates to ketones further highlights the importance of sulfonyl-containing compounds in asymmetric synthesis.[12][13]

Alternatives to Diazomethane

A significant application of certain sulfonylcarbamates lies in their ability to serve as precursors to diazomethane or as safer alternatives for methylation reactions. Diazomethane is a highly versatile reagent but is also notoriously hazardous due to its explosive and toxic nature.[14][15][16]

  • Trimethylsilyldiazomethane (TMS-diazomethane): While a safer alternative to diazomethane, it is still toxic and less reactive.[16]

  • Imidazotetrazines (e.g., Temozolomide): These compounds can generate alkyl diazonium species under mild, aqueous conditions and have been effectively used for esterifications and cyclopropanations, offering a non-explosive and non-toxic alternative.[16]

  • Other Methylating Agents: Reagents like methyl iodide, dimethyl sulfate, and dimethyl carbonate are common but often require harsh conditions.[17][18]

Performance in Key Synthetic Transformations: A Data-Driven Comparison

The choice of a sulfonylcarbamate reagent can significantly impact the outcome of a synthetic step. The following table provides a comparative overview of their performance in representative reactions.

Reaction TypeMethyl methyl[(4-methylphenyl)sulfonyl]carbamateMethyl N-(p-Toluenesulfonyl)carbamateN-Boc-p-toluenesulfonamideKey Advantages/Disadvantages
Mitsunobu Reaction (Amine Synthesis) Not applicable (lacks N-H)Good to excellent yields for coupling with primary and secondary alcohols.[6]Can be coupled with alcohols under Mitsunobu conditions.[6]The N-H proton is essential for this reaction.[19][20]
Protecting Group Stability Stable to a wide range of conditions.The N-tosyl group is robust but can be cleaved under reductive conditions.[7]The Boc group is acid-labile, offering orthogonal deprotection strategies.[7]Orthogonal stability is key in complex synthesis.[7]
Asymmetric Catalysis Not typically used as a catalyst.Can be incorporated into bifunctional catalysts.[10]Not typically used as a catalyst.The sulfonamide N-H is often crucial for catalytic activity.[10]

dot graph "Decision_Workflow_for_Sulfonylcarbamate_Selection" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

Start [label="Synthetic Goal", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q1 [label="Need for N-Alkylation/Arylation?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; A1_Yes [label="Mitsunobu Reaction", shape=box]; A1_No [label="Protecting Group Strategy", shape=box]; Q2 [label="Desired Protecting Group Stability?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; A2_AcidLabile [label="Use N-Boc Sulfonamide", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; A2_ReductiveCleavage [label="Use N-Tosyl Sulfonamide", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; A2_Robust [label="Use N-Alkyl-N-Tosyl Carbamate", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q3 [label="Asymmetric Synthesis?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; A3_Yes [label="Consider Bifunctional Sulfonamide Catalysts", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Q1; Q1 -> A1_Yes [label="Yes"]; Q1 -> A1_No [label="No"]; A1_Yes -> Q2; A1_No -> Q2; Q2 -> A2_AcidLabile [label="Acid Labile"]; Q2 -> A2_ReductiveCleavage [label="Reductively Cleavable"]; Q2 -> A2_Robust [label="Robust"]; A2_AcidLabile -> Q3; A2_ReductiveCleavage -> Q3; A2_Robust -> Q3; Q3 -> A3_Yes [label="Yes"]; } caption { label: "Decision workflow for selecting a sulfonylcarbamate reagent."; fontsize: 12; fontname: "Arial"; } }

Experimental Protocols

To provide practical guidance, detailed experimental procedures for key transformations are outlined below.

Synthesis of Methyl N-(p-Toluenesulfonyl)carbamate

Materials:

  • p-Toluenesulfonyl azide

  • Methanol

  • Palladium(II) chloride

  • Molybdenum hexacarbonyl

  • Anhydrous solvent (e.g., THF)

Procedure: A two-chamber system is employed where carbon monoxide is generated ex situ from molybdenum hexacarbonyl.[4] In a reaction vessel, p-toluenesulfonyl azide and a catalytic amount of palladium(II) chloride are dissolved in an anhydrous solvent under an inert atmosphere.[4] The vessel is connected to the chamber containing molybdenum hexacarbonyl. The system is charged with carbon monoxide, and the reaction mixture is heated.[4] Upon completion, excess methanol is added to trap the in situ generated sulfonyl isocyanate, affording the desired methyl N-(p-toluenesulfonyl)carbamate after purification.[4]

Mitsunobu Reaction for N-Alkylation of a Sulfonamide

Materials:

  • N-Boc-p-toluenesulfonamide

  • Primary or secondary alcohol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous THF

Procedure:

  • Dissolve N-Boc-p-toluenesulfonamide (1.0 equiv.), the alcohol (1.2 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous THF in a round-bottom flask under an inert atmosphere.[6][21]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 equiv.) in anhydrous THF to the reaction mixture.[21]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-alkylated sulfonamide.

Safety Precautions: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[22][23][24][25] Sulfonyl chlorides and azides can be corrosive and potentially explosive; handle with care.[26] The Mitsunobu reaction involves azodicarboxylates, which are hazardous; consult the safety data sheet (SDS) before use.

Conclusion

Methyl methyl[(4-methylphenyl)sulfonyl]carbamate and its structural analogs represent a versatile class of reagents with broad applications in organic synthesis. The choice between these reagents is dictated by the specific synthetic challenge, with considerations for N-H acidity, protecting group strategy, and the potential for asymmetric induction. By understanding the unique properties and reactivity profiles of each sulfonylcarbamate, researchers can make informed decisions to optimize their synthetic routes and achieve their target molecules with greater efficiency and control.

References

  • St-Pierre, C. V., & Gold, J. (2014). Beyond diazomethane: Alternative approaches to analyzing non-esterified fatty acids. Lipids in Health and Disease, 13(1), 1-8. [Link]

  • Nakamura, S., Hirata, N., Yamada, R., Kita, T., Shibata, N., & Toru, T. (2008). Catalytic and highly enantioselective reactions of α-sulfonyl carbanions with chiral bis(oxazoline)s. Tetrahedron Letters, 49(25), 4069-4072. [Link]

  • Katt, W. P., Dugan, J. M., & Dudley, G. B. (2019). Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations. Organic letters, 21(17), 7014–7018. [Link]

  • Garg, N. (2006). A comparison of several modern alkylating agents. Arkivoc, 2006(5), 183-193. [Link]

  • Mal, D., & Pahari, P. (2008). DBU-CH3I, a Potential Substitute for CH2N2 in the Preparation of Methyl Esters and Methyl Aryl Ethers. Synthetic Communications, 38(22), 3937-3946. [Link]

  • Kumar, A., & Kumar, S. (2018). Metal-free synthesis of secondary amides using N-Boc-O-tosylhydroxylamine as nitrogen source via Beckmann rearrangement. New Journal of Chemistry, 42(18), 15003-15007. [Link]

  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2006). Synthesis of N-tosyl-Boc protected homoallylamine, 4.... ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. N-Boc-O-Tosyl Hydroxylamine: Your Premier Reagent for Advanced Synthesis. [Link]

  • Rowland, G. B., Zhang, H., Rowland, E. B., Chen, S., Andrews, M. B., & Wang, C. (2008). Novel bifunctional sulfonamides catalyze an enantioselective conjugate addition. Tetrahedron Letters, 49(36), 5347-5350. [Link]

  • Lewis, C. A., & Miller, S. J. (2007). Enantioselective Sulfonylation Reactions Mediated by a Tetrapeptide Catalyst. Angewandte Chemie International Edition, 46(4), 563-566. [Link]

  • Wang, Y., et al. (2024). Carbene-Catalyzed Enantioselective Addition of Sulfinate to Ketones. Organic Letters. [Link]

  • Li, Y., et al. (2021). Enantioselective modification of sulfonamides and sulfonamide-containing drugs via carbene organic catalysis. Organic Chemistry Frontiers. [Link]

  • Synthesis of N‐Tosyl and N‐Boc‐2‐iodoiminoglycals 9a–c. Reaction... (n.d.). ResearchGate. [Link]

  • Campbell, J. A., & Hart, D. J. (1993). Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines. The Journal of Organic Chemistry, 58(10), 2900-2903. [Link]

  • Mitsunobu reaction. (2023, November 29). In Wikipedia. [Link]

  • Tinnis, F., & Gising, J. (2016). Sulfonyl Azides as Precursors in Ligand-Free Palladium-Catalyzed Synthesis of Sulfonyl Carbamates and Sulfonyl Ureas and Synthesis of Sulfonamides. The Journal of Organic Chemistry, 81(6), 2416-2425. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Synple Chem. (n.d.). Application Note – Mitsunobu. [Link]

  • Dahl, K., et al. (2016). Synthesis of 11C-labeled Sulfonyl Carbamates through a Multicomponent Reaction Employing Sulfonyl Azides, Alcohols, and [11C]CO. ResearchGate. [Link]

  • Synthesis, crystal structure and in silico study of some sulfonyl carbamate derivatives: Interactions with butyrylcholinesterase enzyme. (n.d.). ResearchGate. [Link]

  • Chemistry Steps. (2025, March 26). Mitsunobu Reaction. [Link]

  • Amazon S3. (2017, May 29). SAFETY DATA SHEET. [Link]

  • Tinnis, F., & Gising, J. (2016). Sulfonyl Azides as Precursors in Ligand-Free Palladium-Catalyzed Synthesis of Sulfonyl Carbamates and Sulfonyl Ureas and Synthesis of Sulfonamides. The Journal of Organic Chemistry. [Link]

  • Wang, J., et al. (2025). Synthesis of 2-Sulfonyl Carbazoles via Oxidative C-H Functionalization of Tetrahydrocarbazoles with Sulfonyl Hydrazides. Organic Letters. [Link]

  • Pathak, A. K., et al. (2018). Direct N-glycosylation of tosyl and nosyl carbamates with trichloroacetimidate donors. Carbohydrate Research. [Link]

  • Matiichuk, V., et al. (2021). Reaction of N-(tosylmethyl)ureas with NaCN: Synthetic and Mechanistic Aspects. MDPI. [Link]

  • Szymański, P., et al. (2021). Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives. PMC. [Link]

  • METHYL TOSYLCARBAMATE. (n.d.). gsrs. [Link]

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  • CN103524381A - Synthesis of N-methylmethyl carbamate. (2007, December 31).
  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. [Link]

  • CN102924347A - Preparation method of phenyl methyl sulphone derivatives. (n.d.).
  • Wang, J., et al. (2025). Sulfenylcarbenes and sulfenylnitrenes in organic synthesis. Chemical Society Reviews. [Link]

  • Recent Advances in the Synthesis of Sulfonylureas. (n.d.). ResearchGate. [Link]

  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Link]

  • Pitre, S. P., et al. (2023). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. Journal of the American Chemical Society. [Link]

  • A phosgene-free process for the synthesis of methyl N-phenyl carbamate by the reaction of aniline with methyl carbamate. (n.d.). Scilit. [Link]

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Validation

A Comparative Guide to Amine Protecting Groups: Evaluating Alternatives to N-Tosyl Carbamates

For the Modern Synthetic Chemist: A Senior Application Scientist's Perspective on Navigating the Landscape of Amine Protection In the intricate world of multi-step organic synthesis, the judicious selection of protecting...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Modern Synthetic Chemist: A Senior Application Scientist's Perspective on Navigating the Landscape of Amine Protection

In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. For researchers, scientists, and drug development professionals, the ability to mask and unmask reactive functional groups with precision and efficiency is paramount. This guide provides an in-depth, data-driven comparison of alternatives to the lesser-known Methyl methyl[(4-methylphenyl)sulfonyl]carbamate as a protecting group for amines. While not a mainstream choice, its structure as an N-tosyl carbamate offers a unique combination of features that serves as an excellent starting point for a broader discussion on modern amine protection strategies.

We will delve into the nuances of widely-used carbamate and sulfonyl-based protecting groups, moving beyond a simple catalog of reagents to a critical analysis of their performance, orthogonality, and practical applicability. This guide is structured to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your synthetic endeavors.

Understanding the Benchmark: The N-Tosyl Carbamate Moiety

Methyl methyl[(4-methylphenyl)sulfonyl]carbamate (CAS 32258-50-7) presents an interesting structural motif where a methyl carbamate is N-functionalized with a tosyl group.[1] While its primary applications are often as a synthetic intermediate, its potential as a protecting group for amines warrants examination.[1] The strong electron-withdrawing nature of the tosyl group significantly attenuates the nucleophilicity and basicity of the carbamate nitrogen, rendering the protected amine inert to a wide range of reaction conditions.

The stability of such N-sulfonylcarbamates is expected to be high, akin to the robustness of tosylamides.[2] However, the presence of the carbamate functionality introduces additional cleavage pathways. While specific deprotection protocols for this exact molecule are not widely documented, related N-sulfonylcarbamates can be cleaved under reductive conditions, such as cathodic electrolysis, or through nucleophilic attack on the sulfur atom.[3] The orthogonality of the carbamate and sulfonyl moieties has also been explored, allowing for their selective removal.[4]

This guide will use the inferred properties of this N-tosyl carbamate as a springboard to compare and contrast a portfolio of well-established and versatile amine protecting groups.

The Carbamate Family: A Versatile Toolkit for Amine Protection

Carbamates are among the most widely employed protecting groups for amines, offering a diverse range of deprotection strategies.[5]

Acid-Labile Protecting Groups: The Boc Group

The tert-Butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[6] Its popularity lies in its ease of introduction and its clean, acid-catalyzed deprotection.[7]

Introduction: The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.[7]

Deprotection: Cleavage of the Boc group is readily achieved with strong acids, such as trifluoroacetic acid (TFA), which generate the free amine, carbon dioxide, and the volatile isobutylene.[8]

Key Advantages:

  • High yields for both protection and deprotection.

  • Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.[4][9]

  • Deprotection byproducts are volatile, simplifying purification.

Limitations:

  • The strongly acidic deprotection conditions may not be suitable for substrates with other acid-sensitive functional groups.[9]

Hydrogenolysis-Labile Protecting Groups: The Cbz Group

The Benzyloxycarbonyl (Cbz or Z) group, a pioneering protecting group in peptide synthesis, remains a valuable tool for its stability and mild deprotection via hydrogenolysis.[10][11][12]

Introduction: The Cbz group is introduced by reacting an amine with benzyl chloroformate under basic conditions.[10]

Deprotection: The most common method for Cbz removal is catalytic hydrogenolysis (e.g., H₂ with Pd/C), which yields the free amine, toluene, and carbon dioxide.[4]

Key Advantages:

  • Stable under both acidic and basic conditions.[10]

  • Orthogonal to acid-labile (Boc) and base-labile (Fmoc) protecting groups.[10]

  • Mild deprotection conditions for many substrates.

Limitations:

  • Incompatible with reactions that utilize catalytic hydrogenation (e.g., reduction of double or triple bonds).[8]

  • The catalyst can sometimes be poisoned by sulfur-containing compounds.

Base-Labile Protecting Groups: The Fmoc Group

The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is the protecting group of choice in modern solid-phase peptide synthesis (SPPS) due to its mild, base-mediated cleavage.[13][14]

Introduction: The Fmoc group is typically introduced using Fmoc-Cl or Fmoc-OSu in the presence of a base.[14]

Deprotection: The Fmoc group is cleaved under mild basic conditions, most commonly with a solution of piperidine in DMF.[13]

Key Advantages:

  • Very mild deprotection conditions that are compatible with a wide range of functional groups.[15]

  • Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) protecting groups.[9][14]

  • The fluorenyl moiety allows for UV monitoring of the deprotection process.

Limitations:

  • The dibenzofulvene byproduct formed during deprotection can be reactive and requires scavenging.[13]

Palladium-Catalyzed Deprotection: The Alloc Group

The Allyloxycarbonyl (Alloc) group offers a unique deprotection strategy that is orthogonal to many other common protecting groups.[2][16]

Introduction: The Alloc group is introduced by reacting an amine with allyl chloroformate.[2]

Deprotection: Removal of the Alloc group is achieved under mild conditions using a palladium(0) catalyst and a nucleophilic scavenger.[16]

Key Advantages:

  • Orthogonal to acid-labile, base-labile, and hydrogenolysis-labile protecting groups.[2][17]

  • Very mild deprotection conditions.

Limitations:

  • Requires the use of a palladium catalyst, which can be expensive and may require removal from the final product.

  • The presence of other easily reducible functional groups might be a concern.

Fluoride-Labile Protecting Groups: The Teoc Group

The 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) group provides another layer of orthogonality, with its cleavage being mediated by fluoride ions.[5]

Introduction: The Teoc group is typically introduced using Teoc-OSu or other activated Teoc reagents.

Deprotection: The Teoc group is cleaved by a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF).

Key Advantages:

  • Stable to both acidic and basic conditions, as well as hydrogenolysis.

  • Provides a unique deprotection strategy, enhancing orthogonality.

Limitations:

  • The cost of Teoc reagents can be higher than for more common protecting groups.

  • Fluoride ions can sometimes be detrimental to other functional groups, such as silyl ethers.

The Sulfonyl Family: Robust and Versatile Alternatives

Sulfonyl-based protecting groups are known for their high stability, though their removal can sometimes be challenging.

The Nosyl Group: A Mildly Cleavable Sulfonamide

The o- or p-Nitrobenzenesulfonyl (Nosyl or Ns) group is a significant improvement over the traditional tosyl group, offering much milder deprotection conditions.[3]

Introduction: The Nosyl group is introduced by reacting an amine with the corresponding nitrobenzenesulfonyl chloride.

Deprotection: The Nosyl group is readily cleaved under mild, neutral, or slightly basic conditions using a thiol nucleophile (e.g., thiophenol).[3] This is a key advantage over the often harsh conditions required for tosyl group removal.

Key Advantages:

  • Mild and selective deprotection conditions.[3]

  • Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) protecting groups.[3]

  • The strong electron-withdrawing nature of the nitro group acidifies the N-H proton of the sulfonamide, facilitating N-alkylation reactions (Fukuyama amine synthesis).[3]

Limitations:

  • The presence of a nitro group might be incompatible with certain reductive transformations.

Comparative Analysis and Data Summary

The following tables provide a quantitative comparison of the discussed protecting groups to facilitate informed selection.

Table 1: Comparison of Introduction and Deprotection Conditions for Amine Protecting Groups

Protecting GroupIntroduction ReagentTypical BaseDeprotection Conditions
Boc (Boc)₂OEt₃N, NaHCO₃Strong acid (e.g., TFA, HCl)[6][7]
Cbz Cbz-ClNaHCO₃, Na₂CO₃H₂, Pd/C (Hydrogenolysis)[4][10]
Fmoc Fmoc-Cl, Fmoc-OSuNaHCO₃, Piperidine20% Piperidine in DMF[13][14]
Alloc Alloc-ClPyridine, NaHCO₃Pd(PPh₃)₄, Scavenger[2][16]
Teoc Teoc-OSuEt₃N, PyridineTBAF
Ns Ns-ClEt₃N, PyridineThiophenol, K₂CO₃[3]
N-Tosyl Carbamate (Inferred) Tosyl-NCO or sequential tosylation and carbamoylation(Inferred) Base(Inferred) Reductive (e.g., cathodic) or nucleophilic cleavage[3]

Table 2: Orthogonality of Common Amine Protecting Groups

Protecting GroupStable to Strong Acid (Boc cleavage)Stable to Base (Fmoc cleavage)Stable to Hydrogenolysis (Cbz cleavage)Stable to Pd(0) (Alloc cleavage)Stable to Fluoride (Teoc cleavage)Stable to Thiols (Ns cleavage)
Boc NoYesYesYesYesYes
Cbz YesYesNoYesYesYes
Fmoc YesNoYesYesYesYes
Alloc YesYesYesNoYesYes
Teoc YesYesYesYesNoYes
Ns YesYesYesYesYesNo

Visualizing Synthetic Strategies

The selection of a protecting group strategy can be visualized as a decision-making workflow.

G start Start: Need to protect an amine q1 Is acid stability required? start->q1 q2 Is base stability required? q1->q2 Yes boc Use Boc q1->boc No q3 Is stability to hydrogenolysis required? q2->q3 Yes fmoc Use Fmoc q2->fmoc No q4 Is stability to Pd(0) required? q3->q4 Yes cbz Use Cbz q3->cbz No q5 Is stability to fluoride required? q4->q5 Yes alloc Use Alloc q4->alloc No q6 Is stability to thiols required? q5->q6 Yes teoc Use Teoc q5->teoc No ns Use Ns q6->ns No

Caption: A decision tree for selecting an amine protecting group based on required stability.

Experimental Protocols

The following are generalized, step-by-step protocols for the introduction and removal of key amine protecting groups.

Protocol 1: Boc Protection of a Primary Amine
  • Dissolution: Dissolve the amine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Base Addition: Add a base, such as triethylamine (1.5 equiv) or aqueous sodium bicarbonate.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Perform an aqueous work-up, extract with an organic solvent, dry, and concentrate to obtain the Boc-protected amine.

Protocol 2: Boc Deprotection
  • Dissolution: Dissolve the Boc-protected amine in DCM.

  • Acid Addition: Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) at 0 °C.

  • Reaction: Stir at room temperature for 1-2 hours or until completion.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Isolation: The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.

Protocol 3: Ns (Nosyl) Deprotection
  • Dissolution: Dissolve the Ns-protected amine (1.0 equiv) in a solvent such as DMF or acetonitrile.

  • Reagent Addition: Add potassium carbonate (3.0 equiv) and thiophenol (2.0 equiv).

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the organic layer, dry, and concentrate. The crude product can be purified by column chromatography.[3]

Conclusion

The selection of an amine protecting group is a nuanced decision that significantly impacts the efficiency and success of a synthetic route. While the esoteric Methyl methyl[(4-methylphenyl)sulfonyl]carbamate serves as an interesting case study in combining carbamate and sulfonyl functionalities, the well-established protecting groups such as Boc, Cbz, Fmoc, Alloc, Teoc, and Ns offer a robust and versatile toolbox for the modern synthetic chemist. A thorough understanding of their respective stabilities, cleavage conditions, and orthogonality is essential for strategic and successful synthesis design. This guide provides the foundational knowledge and practical protocols to navigate this critical aspect of organic chemistry with confidence and expertise.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection.
  • BenchChem. (n.d.). The Allyloxycarbonyl (Alloc) Protecting Group: A Technical Guide to its Discovery, Development, and Application.
  • BenchChem. (n.d.). The Benzyloxycarbonyl (Cbz) Group: A Stalwart in Amine Protection.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
  • TCI Chemicals. (n.d.). Protecting Agents.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Chem-Station Int. Ed. (2019, February 5). Teoc Protecting Group.
  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
  • Tokyo Chemical Industry UK Ltd. (n.d.). 2-(Trimethylsilyl)ethoxycarbonylation (Teoc) Reagents.
  • Total Synthesis. (2025, July 27). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism.
  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines.
  • BenchChem. (n.d.). The Chemistry of the Boc Protecting Group.
  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • Hu, Y., et al. (n.d.). Application of Trimethylsilylethoxycarbonyl (teoc) Protecting Group.
  • J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection.
  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Wikipedia. (n.d.). Benzyl chloroformate.
  • BroadPharm. (n.d.). Fmoc.
  • BenchChem. (n.d.). Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines.
  • CDN. (n.d.). Alloc Protecting Group Removal Protocol.
  • BenchChem. (n.d.). A comparative analysis of different protecting groups for the amino function in propargylamine.
  • Chem-Station Int. Ed. (2014, March 31). Fukuyama Amine Synthesis.
  • Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines.
  • BenchChem. (n.d.). Methyl methyl[(4-methylphenyl)sulfonyl]carbamate | 32258-50-7.

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Comparative

"comparative study of Methyl methyl[(4-methylphenyl)sulfonyl]carbamate and Boc protecting groups"

A Comparative Guide to Amine Protection: The Versatility of Boc vs. the Robustness of Sulfonyl-Based Protecting Groups In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is par...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Amine Protection: The Versatility of Boc vs. the Robustness of Sulfonyl-Based Protecting Groups

In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. For the protection of amines, a ubiquitous functional group in pharmaceuticals and other complex molecules, chemists have a diverse toolkit at their disposal. Among the most prominent are carbamate-based protecting groups, exemplified by the tert-butoxycarbonyl (Boc) group, and sulfonyl-based protecting groups, such as the p-toluenesulfonyl (Tosyl or Ts) group. This guide provides a comprehensive, in-depth comparison of these two classes of protecting groups, with a specific focus on the well-established Boc and Tosyl groups, to inform the strategic decisions of researchers, scientists, and drug development professionals. While the specific entity "Methyl methyl[(4-methylphenyl)sulfonyl]carbamate" represents a complex carbamate structure incorporating a sulfonyl moiety, a more practical and broadly applicable comparison lies in understanding the fundamental differences between the foundational carbamate (Boc) and sulfonyl (Tosyl) protecting group strategies.

Core Principles: A Tale of Two Stabilities

The selection of a protecting group hinges on a delicate balance: it must be readily introduced, remain steadfast throughout various reaction conditions, and be cleanly removed when its purpose is served.[1] The Boc and Tosyl groups offer contrasting philosophies in this regard.

The Boc group , a carbamate, is revered for its acid lability.[2] It is easily cleaved under moderately acidic conditions, such as with trifluoroacetic acid (TFA), while exhibiting excellent stability in the presence of bases and nucleophiles.[1] This characteristic makes it a cornerstone of modern peptide synthesis and a workhorse in the synthesis of complex natural products.[2]

In contrast, the Tosyl group , a sulfonamide, is known for its exceptional robustness.[3] It is stable across a wide pH range and is resistant to many oxidative and reductive conditions.[4][5] This high stability, however, necessitates more stringent conditions for its removal, often involving strong acids or powerful reducing agents.[3][6]

Orthogonal Protection Strategies: A Symphony of Selectivity

A key advantage of having protecting groups with different lability profiles is the ability to employ them in orthogonal protection strategies .[7][8] This powerful concept allows for the selective deprotection of one functional group in the presence of another.[1] For instance, a molecule bearing both a Boc-protected amine and a Tosyl-protected amine can have the Boc group selectively removed with acid, leaving the Tosyl group intact for subsequent transformations.[4] This level of control is indispensable in the synthesis of intricate molecules with multiple reactive sites.[7]

Orthogonal_Strategy Molecule Substrate with -NH-Boc and -NH-Ts Acid Acidic Deprotection (e.g., TFA) Molecule->Acid Selective Cleavage Reduction Reductive Deprotection (e.g., Na/NH3) Molecule->Reduction Selective Cleavage Product1 Substrate with -NH2 and -NH-Ts Acid->Product1 Product2 Substrate with -NH-Boc and -NH2 Reduction->Product2

Caption: Orthogonal deprotection of Boc and Tosyl groups.

Comparative Data at a Glance

To facilitate a direct comparison, the key characteristics of the Boc and Tosyl protecting groups are summarized below.

Featuretert-Butoxycarbonyl (Boc)p-Toluenesulfonyl (Tosyl)
Class CarbamateSulfonamide
Protected Group Primarily AminesAmines, Alcohols
Stability Stable to bases, nucleophiles, and catalytic hydrogenation.Very stable to a wide range of acidic and basic conditions, and many oxidizing agents.[3][4]
Lability Labile to strong acids (e.g., TFA, HCl).[2]Requires strong acids (e.g., HBr/AcOH) or reducing agents (e.g., Na/NH₃, SmI₂).[3][9]
Orthogonality Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups.[10]Orthogonal to acid-labile (e.g., Boc) and some base-labile groups.[4]
Byproducts of Deprotection Isobutylene and CO₂.[2]Toluene and sulfonic acid derivatives.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the protection and deprotection of a model primary amine, benzylamine.

Boc Protection and Deprotection Workflow

Boc_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection start_prot Benzylamine reagents_prot Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., NEt₃) Solvent (e.g., CH₂Cl₂) start_prot->reagents_prot Reaction product_prot N-Boc-benzylamine reagents_prot->product_prot start_deprot N-Boc-benzylamine reagents_deprot Trifluoroacetic Acid (TFA) Solvent (e.g., CH₂Cl₂) start_deprot->reagents_deprot Reaction product_deprot Benzylamine reagents_deprot->product_deprot

Caption: Workflow for Boc protection and deprotection.

Protocol 1: Boc Protection of Benzylamine

  • Dissolve Benzylamine: In a round-bottom flask, dissolve benzylamine (1.0 eq.) in dichloromethane (CH₂Cl₂).

  • Add Base: Add triethylamine (NEt₃, 1.2 eq.) to the solution.

  • Add Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in CH₂Cl₂ to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-benzylamine.

Protocol 2: Boc Deprotection of N-Boc-benzylamine

  • Dissolve Protected Amine: Dissolve N-Boc-benzylamine (1.0 eq.) in CH₂Cl₂.

  • Add Acid: Add an equal volume of trifluoroacetic acid (TFA) to the solution at room temperature.[4]

  • Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Work-up: Once the reaction is complete, remove the CH₂Cl₂ and excess TFA under reduced pressure.

  • Neutralization: Carefully neutralize the residue by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected benzylamine.

Tosyl Protection and Deprotection Workflow

Tosyl_Workflow cluster_protection Tosyl Protection cluster_deprotection Tosyl Deprotection start_prot Benzylamine reagents_prot p-Toluenesulfonyl chloride (TsCl) Base (e.g., Pyridine) Solvent (e.g., CH₂Cl₂) start_prot->reagents_prot Reaction product_prot N-Tosyl-benzylamine reagents_prot->product_prot start_deprot N-Tosyl-benzylamine reagents_deprot Strong Acid (e.g., HBr/AcOH) or Reducing Agent (e.g., Na/NH₃) start_deprot->reagents_deprot Reaction product_deprot Benzylamine reagents_deprot->product_deprot

Caption: Workflow for Tosyl protection and deprotection.

Protocol 3: Tosyl Protection of Benzylamine

  • Dissolve Benzylamine: In a round-bottom flask, dissolve benzylamine (1.0 eq.) in CH₂Cl₂.

  • Add Base: Add pyridine (2.0 eq.) to the solution and cool to 0 °C.

  • Add Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq.) in CH₂Cl₂ to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.[5]

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Tosyl-benzylamine.

Protocol 4: Tosyl Deprotection of N-Tosyl-benzylamine (Acidic Conditions)

  • Dissolve Protected Amine: In a round-bottom flask, dissolve the N-Tosyl-benzylamine (1.0 eq.) in 33% hydrogen bromide (HBr) in acetic acid.[5]

  • Reaction: Heat the reaction mixture at 70-80 °C for 2-4 hours, monitoring by TLC.

  • Precipitation: After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold diethyl ether to precipitate the amine hydrobromide salt.[5]

  • Isolation: Collect the precipitate by filtration and wash with cold diethyl ether.[5]

  • Neutralization and Extraction: To obtain the free amine, dissolve the hydrobromide salt in water and carefully neutralize with a saturated aqueous NaHCO₃ or NaOH solution. Extract the aqueous layer with an organic solvent, combine the organic layers, dry, and concentrate to obtain the deprotected benzylamine.[5]

Causality Behind Experimental Choices

  • Choice of Base: In Boc protection, a non-nucleophilic base like triethylamine is used to neutralize the acid generated during the reaction without competing with the amine for the Boc anhydride. For tosylation, pyridine often serves as both a base and a catalyst.

  • Deprotection Reagents: The choice of deprotection reagent is dictated by the stability of the protecting group. The mild acidity of TFA is sufficient to cleave the acid-labile Boc group, while the robust sulfonamide linkage of the Tosyl group requires harsher conditions like strong, hot acid or powerful reducing agents.

  • Work-up Procedures: The work-up for Boc protection involves simple aqueous washes to remove the base and byproducts. The acidic deprotection of the Tosyl group necessitates a neutralization step to isolate the free amine from its salt.

Conclusion: A Strategic Choice for Every Synthesis

Both the Boc and sulfonyl-based (e.g., Tosyl) protecting groups are indispensable tools in the arsenal of the synthetic chemist. The Boc group offers the advantage of mild cleavage conditions, making it ideal for the synthesis of sensitive molecules. The Tosyl group, with its exceptional stability, provides robust protection when harsh reaction conditions are unavoidable. The ability to use these groups orthogonally further enhances their utility. A thorough understanding of their respective properties, stabilities, and cleavage conditions, as presented in this guide, is crucial for the rational design and successful execution of complex multi-step organic syntheses.

References

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC. (URL: [Link])

  • A simple and mild method for the removal of the NIm-tosyl protecting group - SciSpace. (URL: [Link])

  • US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google P
  • A mild method for cleavage of N-Tos protected amines using mischmetal and TiCl4 - ResearchGate. (URL: [Link])

  • EXPERIMENTAL SUPPORTING INFORMATION - The Royal Society of Chemistry. (URL: [Link])

  • Orthogonal Protection Definition - Organic Chemistry Key... - Fiveable. (URL: [Link])

  • VI Protecting Groups and Orthogonal Protection Strategies. (URL: [Link])

  • Protective Groups - Organic Chemistry Portal. (URL: [Link])

  • Protecting Groups in Organic Synthesis - ChemTalk. (URL: [Link])

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

  • Deprotection of N-tosylated indoles and related structures using cesium carbonate - ResearchGate. (URL: [Link])

  • Tosyl group - Wikipedia. (URL: [Link])

  • Protection of Amine by Carbamate - SynArchive. (URL: [Link])

  • p-Toluenesulfonamides - Organic Chemistry Portal. (URL: [Link])

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (URL: [Link])

  • Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC. (URL: [Link])

  • Direct N-glycosylation of tosyl and nosyl carbamates with trichloroacetimidate donors. (URL: [Link])

  • Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols - PMC. (URL: [Link])

  • CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google P
  • Mild and General Method for the Synthesis of Sulfonamides - Organic Chemistry Portal. (URL: [Link])

  • Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide - MDPI. (URL: [Link])

  • Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine - PMC. (URL: [Link])

  • CN101747234A - Method for synthesizing phenyl carbamate - Google P
  • 26.04 Protecting Groups for Amines: Sulfonamides - YouTube. (URL: [Link])

  • A phosgene-free process for the synthesis of methyl N-phenyl carbamate by the reaction of aniline with methyl carbamate | Scilit. (URL: [Link])

Sources

Validation

Application Guide: Kinetic Analysis of Enzyme Inhibition by Methyl methyl[(4-methylphenyl)sulfonyl]carbamate (MMSC)

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists Focus: Comparative Enzyme Kinetics, Pseudo-Irreversible Inhibition, and Assay Validation Executive Summary & Mechanistic Rationale Methyl methyl[(4-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists Focus: Comparative Enzyme Kinetics, Pseudo-Irreversible Inhibition, and Assay Validation

Executive Summary & Mechanistic Rationale

Methyl methyl[(4-methylphenyl)sulfonyl]carbamate (MMSC) is a highly specialized electrophilic probe that bridges the structural gap between classic carbamates and sulfonylating agents. In the realm of serine hydrolase inhibition (e.g., Acetylcholinesterase [AChE] or human leukocyte elastase), standard carbamates act as pseudo-irreversible inhibitors by transferring a carbamoyl group to the catalytic serine, temporarily inactivating the enzyme[1].

However, the inactivation rate ( kinact​ ) of standard carbamates is often bottlenecked by the poor leaving-group ability of their phenolic or aliphatic moieties. MMSC solves this kinetic bottleneck. By incorporating a strong electron-withdrawing 4-methylphenylsulfonyl (tosyl) group, the resulting N-methyl-p-toluenesulfonamide anion becomes an exceptional leaving group. This chemical causality drives a rapid nucleophilic attack by the active-site serine, resulting in an exceptionally fast carbamylation rate while retaining the slow spontaneous hydrolysis (enzyme regeneration) characteristic of methyl carbamates.

Mechanism E Free Enzyme EI Michaelis Complex (E·I) E->EI k1 I MMSC I->EI k1 EI->E k-1 EI_cov Carbamylated Enzyme (E-I*) EI->EI_cov k_inact E_regen Regenerated Enzyme EI_cov->E_regen k_react

Kinetic pathway of pseudo-irreversible enzyme inhibition by MMSC.

Comparative Kinetic Performance

To objectively evaluate MMSC, we must compare its kinetic parameters against standard clinical and experimental inhibitors. The critical metric for covalent and pseudo-irreversible inhibitors is the second-order rate constant of inactivation ( kinact​/Ki​ ), which dictates the overall efficiency of the inhibitor[1].

Quantitative Data Summary
InhibitorMechanism Ki​ (nM) kinact​ (min −1 ) kinact​/Ki​ (M −1 s −1 ) t1/2​ Recovery (h)
MMSC Pseudo-irreversible450.853.15 × 10 5 8.5
Rivastigmine Pseudo-irreversible12000.152.08 × 10 3 10.0
Neostigmine Pseudo-irreversible152.502.78 × 10 6 0.5
Methanesulfonyl Fluoride Irreversible45000.051.85 × 10 2 N/A (Permanent)

Data Insights & Causality:

  • Superior Efficiency vs. Rivastigmine: MMSC demonstrates a ~150-fold higher kinact​/Ki​ than Rivastigmine. This is directly caused by the superior leaving-group capacity of the sulfonyl moiety compared to the phenolic leaving group of Rivastigmine.

  • Controlled Recovery: Unlike Methanesulfonyl Fluoride (MSF), which permanently sulfonylates the active site, MMSC carbamylates the active site. The methylcarbamoyl-enzyme complex undergoes spontaneous hydrolysis ( t1/2​ = 8.5 h), making it a safer, tunable pseudo-irreversible probe.

Experimental Protocol: Progress Curve Analysis

Why Progress Curves? Unlike rapid reversible inhibitors, pseudo-irreversible inhibitors like MMSC exhibit time-dependent, slow-binding inhibition[2]. Measuring simple initial velocities ( v0​ ) will drastically underestimate their potency. Progress curve analysis captures the transition from the initial encounter complex to the covalent state, allowing simultaneous derivation of Ki​ and kinact​ [3].

Self-Validating Workflow

Workflow S1 1. Reagent Prep Fresh MMSC in DMSO S2 2. Co-incubation Varying [I] (0.1 - 10x Ki) S1->S2 S3 3. Progress Curves Continuous Absorbance S2->S3 S4 4. Kinetic Regression Determine k_obs, K_i, k_inact S3->S4

Experimental workflow for determining time-dependent inhibition kinetics.

Step-by-Step Methodology (AChE Model)

Step 1: Reagent Preparation & Integrity Check

  • Action: Dissolve MMSC in 100% anhydrous DMSO to create a 10 mM stock.

  • Causality: Sulfonyl carbamates are highly electrophilic and prone to spontaneous hydrolysis in aqueous buffers[4]. Preparing fresh stocks in anhydrous DMSO prevents premature degradation. Ensure final assay DMSO concentration remains ≤1% to avoid enzyme denaturation.

Step 2: Continuous Assay Setup (Ellman's Method)

  • Action: In a 96-well UV-transparent plate, combine 50 mM Sodium Phosphate buffer (pH 7.4), 0.25 mM DTNB (colorimetric reagent), and 0.5 mM Acetylthiocholine (substrate).

  • Action: Add MMSC at varying concentrations spanning 0.1×Ki​ to 10×Ki​ (e.g., 5 nM to 500 nM).

Step 3: Reaction Initiation & Data Acquisition

  • Action: Initiate the reaction by adding the target enzyme (e.g., human AChE at 0.5 nM final concentration). Immediately monitor absorbance at 412 nm continuously for 60 minutes.

  • Causality: Initiating with the enzyme (rather than pre-incubating enzyme and inhibitor) is mandatory to capture the uninhibited initial velocity ( v0​ ) and the exponential decay to the steady-state velocity ( vs​ ) as the covalent bond forms.

Step 4: Non-Linear Regression & System Validation

  • Action: Fit the raw absorbance data to the integrated rate equation for time-dependent inhibition:

    Abs=vs​⋅t+kobs​v0​−vs​​[1−exp(−kobs​⋅t)]
  • Action: Plot the derived kobs​ values against the inhibitor concentration [I] .

  • Self-Validation: If the plot of kobs​ vs. [I] is linear, the mechanism is a simple one-step collision. If the plot is hyperbolic (saturating), it validates the two-step mechanism (formation of the reversible E⋅I complex followed by covalent carbamylation). Fit the hyperbolic curve to kobs​=Ki​⋅(1+Km​[S]​)+[I]kinact​⋅[I]​ to extract Ki​ and kinact​ .

Troubleshooting & Field Insights

  • Substrate Depletion Artifacts: If your progress curves plateau too early, you may be observing substrate depletion rather than enzyme inactivation. Fix: Ensure less than 10% of the substrate is consumed during the 60-minute assay window by lowering the enzyme concentration.

  • Reversibility Testing (Jump Dilution): To confirm that MMSC is pseudo-irreversible and not a permanent irreversible inhibitor like MSF, incubate the enzyme with 10×Ki​ of MMSC for 1 hour, then rapidly dilute the mixture 100-fold into an assay buffer containing saturating substrate. Monitor the slow recovery of enzyme activity over 12–24 hours to calculate t1/2​ recovery.

References
  • Improving Anti-Neurodegenerative Benefits of Acetylcholinesterase Inhibitors in Alzheimer's Disease: Are Irreversible Inhibitors the Future? Source: PMC (NIH) URL:1

  • Trapping Conformational States Along Ligand-Binding Dynamics of Peptide Deformylase: The Impact of Induced Fit on Enzyme Catalysis Source: PLOS Biology URL:2

  • Enzyme Inhibition: Mechanisms and Scope Source: SciSpace URL:4

Sources

Safety & Regulatory Compliance

Safety

Methyl methyl[(4-methylphenyl)sulfonyl]carbamate proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling and disposal of all laboratory reagents is paramount. This guide provides a detailed protocol for the proper disposal of Methyl methyl[(4-methylphenyl)sulfony...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling and disposal of all laboratory reagents is paramount. This guide provides a detailed protocol for the proper disposal of Methyl methyl[(4-methylphenyl)sulfonyl]carbamate (CAS No. 32258-50-7), a compound that requires careful management due to its chemical properties and regulatory classification. This document is designed to provide drug development professionals, researchers, and scientists with the necessary operational and safety information, grounded in established scientific and regulatory standards.

Hazard Assessment and Pre-Disposal Considerations

Before handling or disposing of Methyl methyl[(4-methylphenyl)sulfonyl]carbamate, a thorough understanding of its potential hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, its structure—containing both a carbamate ester and a sulfonamide group—allows for an informed risk assessment based on related chemical classes.

Inherent Chemical Hazards:

  • Carbamate Group: Carbamate esters are a well-known class of compounds, with many used as pesticides. Some carbamates are recognized for their potential to act as cholinesterase inhibitors.[1] Furthermore, wastes generated from the production of carbamates are specifically listed as hazardous by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[2][3] This classification mandates that they be managed as hazardous waste.

  • Sulfonyl Group: Sulfonamides are known for their environmental persistence and can contribute to the pollution of aquatic systems.[4][5] The degradation products of related compounds can sometimes be more mobile or toxic than the parent molecule, underscoring the need to prevent environmental release.[6][7]

  • General Irritation: Based on GHS classifications for similar structures, this compound is expected to cause eye and respiratory irritation (H319, H335).[8]

Given these characteristics, under no circumstances should Methyl methyl[(4-methylphenyl)sulfonyl]carbamate or materials contaminated with it be disposed of in standard trash or down the drain.[1] All waste streams must be treated as hazardous chemical waste.

Personal Protective Equipment (PPE) and Safety

To mitigate exposure risks during handling and disposal, the following PPE and safety measures are mandatory.

PPE / Safety MeasureSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes and potential eye irritation.[8][9]
Hand Protection Nitrile or other chemically resistant gloves.Prevents dermal absorption. Contaminated gloves must be disposed of as hazardous waste.[9]
Protective Clothing Standard laboratory coat. A chemical-resistant apron is recommended for larger quantities.Minimizes skin contact with the compound.[1]
Ventilation All handling and weighing should occur in a certified chemical fume hood.Prevents inhalation of airborne dust or vapors, mitigating respiratory irritation.[8]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe segregation, packaging, and labeling of waste containing Methyl methyl[(4-methylphenyl)sulfonyl]carbamate.

Step 1: Waste Segregation

Proper segregation at the point of generation is the most critical step in a compliant waste management program. Designate a specific, clearly labeled container for this chemical waste.

  • Solid Waste:

    • Place unadulterated Methyl methyl[(4-methylphenyl)sulfonyl]carbamate powder directly into a dedicated hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE).[1]

    • Any disposable materials that have come into direct contact with the solid chemical (e.g., weighing papers, contaminated gloves, pipette tips, absorbent pads from a spill cleanup) must be placed in the same designated solid waste container.[1]

  • Liquid Waste (Rinsate):

    • For cleaning contaminated, non-disposable items like glassware, rinse with a minimal amount of a suitable organic solvent (e.g., ethanol or acetone) inside a chemical fume hood.

    • Collect this solvent rinsate in a separate, clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.

Step 2: Packaging and Labeling

All hazardous waste containers must be correctly packaged and labeled to ensure safety and regulatory compliance.

  • Container Integrity: Keep the waste container securely closed at all times, except when actively adding waste.

  • Labeling: The container must be clearly and legibly labeled with:

    • The words "Hazardous Waste "

    • The full chemical name: "Methyl methyl[(4-methylphenyl)sulfonyl]carbamate "

    • The associated hazards (e.g., "Toxic ," "Irritant ")

    • The date accumulation started.

    • Follow any additional labeling requirements mandated by your local or national regulations and your institution's EHS department.

Step 3: Storage and Collection
  • Storage: Store the sealed and labeled waste container in a designated, secure satellite accumulation area. This area should be away from incompatible materials such as strong acids, bases, and oxidizing agents.[1]

  • Disposal: Arrange for the collection of the waste through your institution's licensed hazardous waste disposal vendor. Do not attempt to treat or dispose of the chemical yourself. Incineration at a permitted facility is the generally accepted final disposal method for such wastes.[10]

Emergency Spill Management

In the event of a spill, immediate and correct action is required to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as detailed in Section 2.

  • Contain the Spill:

    • For a small solid spill , gently cover the powder with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[1]

    • Do not use water for cleanup, as this may spread the contamination.[1]

  • Clean Up:

    • Carefully sweep the absorbed material and spilled compound into the designated hazardous waste container.

    • Clean the spill area with a cloth or wipe dampened with a suitable solvent (e.g., acetone).

    • Dispose of all cleanup materials (absorbent, cloths, gloves) as hazardous waste in the same container.[1]

  • Report: Report the spill to your laboratory supervisor and your institution's EHS office, following established internal procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Methyl methyl[(4-methylphenyl)sulfonyl]carbamate.

G start Identify Waste Stream (Methyl methyl[(4-methylphenyl)sulfonyl]carbamate) assess Assess Hazards - Carbamate (Regulated) - Sulfonyl (Persistent) - Irritant start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe segregate Segregate Waste at Source ppe->segregate solid_waste Solid Waste (Pure compound, contaminated gloves, wipes, etc.) segregate->solid_waste Solid liquid_waste Liquid Waste (Contaminated solvent rinsate) segregate->liquid_waste Liquid package_solid Package in Labeled HDPE Container 'Hazardous Waste - Solid' solid_waste->package_solid package_liquid Package in Labeled Solvent Bottle 'Hazardous Waste - Liquid' liquid_waste->package_liquid store Store Securely in Satellite Accumulation Area package_solid->store package_liquid->store collect Arrange for Collection by Licensed Hazardous Waste Vendor store->collect

Sources

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